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Hiv-IN-8

Cat. No.: B12373135
M. Wt: 718.6 g/mol
InChI Key: VKWZFIDWHLCPHJ-ZRTHHSRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-IN-8 is a bioactive small molecule compound identified for its activity against the Human Immunodeficiency Virus (HIV). Research indicates that it inhibits HIV replication with an half-maximal effective concentration (EC50) of 13 μg/mL . The compound is a tetramer of caffeic acid and is available as its sodium or potassium salt . HIV remains a significant global health challenge, and while antiretroviral therapy (ART) can suppress the virus to undetectable levels, it is not a cure and requires lifelong medication . The discovery and characterization of novel inhibitors like this compound are therefore crucial for advancing virology research. Studying such compounds helps researchers elucidate viral mechanisms, explore new therapeutic targets, and contribute to the development of potential future treatment strategies . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30O16 B12373135 Hiv-IN-8

Properties

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

IUPAC Name

(2R)-2-[(1S,2R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31+,32+/m1/s1

InChI Key

VKWZFIDWHLCPHJ-ZRTHHSRSSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Quinoline-Based HIV-1 Integrase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research did not identify a specific molecule designated "HIV-IN-8." The following guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of quinoline-based HIV-1 integrase inhibitors as a class of potent antiretroviral agents, based on available scientific literature.

Introduction: Targeting HIV-1 Integrase with Quinolines

The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of antiretroviral therapies.[1][2] One of the key viral enzymes essential for HIV replication is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[3] This process is a critical step in the viral life cycle, making integrase a prime target for therapeutic intervention.[4][5] Quinoline-based compounds have emerged as a promising class of HIV-1 integrase inhibitors, demonstrating potent antiviral activity.[5][6][7] These inhibitors often function through an allosteric mechanism, inducing aberrant multimerization of the integrase enzyme, thereby disrupting its normal function.[6][7]

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

Unlike catalytic site inhibitors, many quinoline-based compounds bind to an allosteric site on the HIV-1 integrase enzyme. This binding event triggers a conformational change in the protein, leading to its aggregation or "multimerization."[6][7] This aberrant multimerization prevents the enzyme from properly engaging with the viral DNA and carrying out the integration process, effectively halting viral replication.

HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Integrase Function cluster_inhibited Inhibition by Quinoline-Based Compounds Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Integrase_Monomer Integrase Monomers Integrase_Tetramer Functional Integrase Tetramer Integrase_Monomer->Integrase_Tetramer Integrase_Tetramer->Integration Provirus Provirus Integration->Provirus Quinoline_Inhibitor Quinoline-Based Inhibitor Aberrant_Multimerization Aberrant Multimerization Quinoline_Inhibitor->Aberrant_Multimerization Integrase_Monomer_Inhibited Integrase Monomers Integrase_Monomer_Inhibited->Aberrant_Multimerization Non_functional_Aggregate Non-functional Integrase Aggregate Aberrant_Multimerization->Non_functional_Aggregate No_Integration Integration Blocked Non_functional_Aggregate->No_Integration

Figure 1: Mechanism of action of quinoline-based HIV-1 integrase inhibitors.

Synthesis of 4-Aryl Quinoline Scaffolds

A general synthetic route to produce multisubstituted quinolines has been described, often involving an eight-step process.[6] The synthesis typically starts from commercially available starting materials and involves key steps such as acylation, cyclization, and substitution reactions to build the quinoline core and introduce various aryl groups at the 4-position.

Synthesis_Workflow Start Starting Materials (e.g., anilines, ketoesters) Step1 Step 1: Acylation Start->Step1 Step2 Step 2: Cyclization (e.g., Conrad-Limpach reaction) Step1->Step2 Step3 Step 3: Chlorination Step2->Step3 Step4 Step 4: Suzuki Coupling (Introduction of Aryl Group at C4) Step3->Step4 Step5 Step 5-8: Further Modifications (e.g., functional group interconversions) Step4->Step5 Final_Product Final 4-Aryl Quinoline Product Step5->Final_Product

Figure 2: Generalized synthetic workflow for 4-aryl quinolines.

Quantitative Data on Inhibitory Activity

The potency of quinoline-based HIV-1 integrase inhibitors is typically quantified by their 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.[8] The EC50 represents the concentration of a drug that gives half-maximal response, while the IC50 is the concentration that inhibits a specific biological or biochemical function by 50%.[8]

CompoundEC50 (µM)Reference
para-Chloro-4-phenylquinoline 11b0.10[7]
2,3-Benzo[b][6][9]dioxine 15f0.08[7]
Analogue 10.31[9]
Analogue 20.25[9]
Analogue 30.22[9]
Analogue 40.21[9]
Analogue 140.25[9]

Experimental Protocols

General Synthesis of 4-Aryl Quinolines

The synthesis of 4-aryl quinolines can be achieved through a multi-step process.[6] A representative, though generalized, protocol is as follows:

  • Acylation of an aniline: An appropriately substituted aniline is acylated with a β-ketoester.

  • Cyclization: The resulting enaminone undergoes thermal or acid-catalyzed cyclization to form a 4-hydroxyquinoline.

  • Chlorination: The 4-hydroxyquinoline is converted to a 4-chloroquinoline using a chlorinating agent such as phosphorus oxychloride.

  • Suzuki Coupling: The 4-chloroquinoline is then subjected to a Suzuki coupling reaction with a desired arylboronic acid in the presence of a palladium catalyst and a base to introduce the aryl group at the 4-position.

  • Further Modifications: Additional synthetic steps may be employed to modify other positions on the quinoline ring or the aryl substituent to explore structure-activity relationships.

In Vitro Integrase Aberrant Multimerization Assay

The ability of the synthesized compounds to induce integrase multimerization can be assessed using an in vitro assay.[6]

  • Protein Expression and Purification: Recombinant HIV-1 integrase is expressed in E. coli and purified.

  • Assay Setup: The purified integrase is incubated with varying concentrations of the test compounds in a suitable buffer.

  • Cross-linking: A cross-linking agent is added to the mixture to covalently link any integrase multimers that have formed.

  • SDS-PAGE and Western Blotting: The reaction products are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Detection: The membrane is probed with an antibody specific for HIV-1 integrase, and the different oligomeric states (dimers, trimers, tetramers, etc.) are visualized and quantified. The intensity of the higher-order multimer bands indicates the potency of the compound as a multimerization inducer.

Assay_Workflow Start Purified HIV-1 Integrase + Test Compound Incubation Incubation Start->Incubation Crosslinking Addition of Cross-linking Agent Incubation->Crosslinking SDS_PAGE SDS-PAGE Separation Crosslinking->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detection Antibody Detection and Quantification Western_Blot->Detection Result Quantification of Integrase Multimerization Detection->Result

References

An In-depth Technical Guide to a Key HIV Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound specifically named "Hiv-IN-8" did not yield any publicly available information, suggesting this may not be a standard nomenclature or a publicly disclosed compound. Therefore, this guide will focus on a well-characterized and widely studied HIV integrase inhibitor, Dolutegravir , to fulfill the user's request for an in-depth technical guide on a relevant compound for researchers, scientists, and drug development professionals.

Dolutegravir: A Comprehensive Overview

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) used in the treatment of HIV/AIDS. It exhibits potent antiviral activity against both wild-type and resistant HIV strains, and it is a cornerstone of modern antiretroviral therapy.

Chemical Structure and Properties

Dolutegravir's chemical structure is characterized by a complex polycyclic system that is crucial for its high-affinity binding to the HIV integrase enzyme.

PropertyValue
IUPAC Name (4R,12aS)-N-[(2,4-difluorophenyl)methyl]-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide
Molecular Formula C₂₀H₁₉F₂N₃O₅
Molecular Weight 419.38 g/mol
CAS Number 1051375-16-6
Melting Point 216-218 °C
Solubility Practically insoluble in water, soluble in some organic solvents.
Mechanism of Action: Inhibition of HIV Integrase

Dolutegravir targets the HIV integrase (IN) enzyme, a critical component for viral replication. The primary mechanism involves the chelation of divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme. This action prevents the crucial step of strand transfer, where the viral DNA is integrated into the host cell's genome.

HIV_Integrase_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-Integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC Integration Integration PIC->Integration Nuclear Import Host_DNA Host DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Dolutegravir Dolutegravir Dolutegravir->Integration Inhibits

Diagram 1: Mechanism of Action of Dolutegravir.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (In Vitro)

This assay is fundamental to determining the inhibitory activity of compounds like Dolutegravir against the HIV integrase enzyme.

Objective: To measure the IC₅₀ (half-maximal inhibitory concentration) of Dolutegravir against the strand transfer activity of recombinant HIV-1 integrase.

Methodology:

  • Reagents and Materials:

    • Recombinant HIV-1 Integrase

    • Donor DNA (oligonucleotide mimicking the viral DNA end)

    • Target DNA (oligonucleotide mimicking host DNA)

    • Dolutegravir (or other test compounds)

    • Assay Buffer (containing MnCl₂ or MgCl₂)

    • DNA labeling agent (e.g., biotin, fluorescent dye)

    • Detection system (e.g., streptavidin-alkaline phosphatase and a chemiluminescent substrate)

  • Procedure:

    • The donor DNA is pre-incubated with the HIV-1 integrase to form a stable complex.

    • Serial dilutions of Dolutegravir are added to the wells of a microplate.

    • The integrase-donor DNA complex is added to the wells containing the test compound.

    • The strand transfer reaction is initiated by the addition of the target DNA.

    • The plate is incubated to allow for the integration of the donor DNA into the target DNA.

    • The reaction is stopped, and the amount of integrated product is quantified using the detection system.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of Dolutegravir.

Strand_Transfer_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Integrase - Donor & Target DNA - Dolutegravir dilutions Start->Prepare_Reagents Form_Complex Incubate Integrase with Donor DNA Prepare_Reagents->Form_Complex Add_Inhibitor Add Dolutegravir to Microplate Wells Form_Complex->Add_Inhibitor Add_Complex Add Integrase-Donor DNA Complex to Wells Add_Inhibitor->Add_Complex Initiate_Reaction Add Target DNA to Initiate Strand Transfer Add_Complex->Initiate_Reaction Incubate Incubate for Reaction Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_Product Quantify Integrated Product Stop_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 Quantify_Product->Calculate_IC50

Diagram 2: Workflow for HIV-1 Integrase Strand Transfer Assay.
Antiviral Activity Assay in Cell Culture

This assay evaluates the efficacy of Dolutegravir in inhibiting HIV replication in a cellular context.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of Dolutegravir in protecting cells from HIV-1 infection.

Methodology:

  • Cell Lines and Virus:

    • A susceptible human T-cell line (e.g., MT-4, CEM-GGR)

    • A laboratory-adapted strain of HIV-1

  • Procedure:

    • Cells are seeded in a multi-well plate.

    • Serial dilutions of Dolutegravir are added to the cells.

    • A known amount of HIV-1 is added to infect the cells.

    • The plates are incubated for a period that allows for multiple rounds of viral replication.

    • The extent of viral replication is measured. This can be done by:

      • Measuring the activity of viral reverse transcriptase in the culture supernatant.

      • Quantifying the amount of viral p24 antigen in the supernatant using an ELISA.

      • Using a reporter cell line where infection leads to the expression of a measurable protein (e.g., luciferase, GFP).

    • The EC₅₀ value is determined by plotting the percentage of viral inhibition against the log concentration of Dolutegravir.

Quantitative Data Summary

ParameterDolutegravirRaltegravir (First-generation INSTI)Elvitegravir (First-generation INSTI)
IC₅₀ (Strand Transfer) 2.7 nM7 nM7.2 nM
EC₅₀ (Wild-Type HIV-1) 0.51 nM2-7 nM0.7 nM
Protein-Adjusted EC₅₀ 2.1 nM33 nM12 nM
Fold Resistance (Y143R mutation) 1.1>100>100
Fold Resistance (Q148H + G140S) 3.6>100>100

Note: The values presented are approximate and can vary depending on the specific assay conditions and HIV-1 strain used.

Conclusion

Dolutegravir stands out as a highly potent HIV integrase inhibitor with a favorable resistance profile compared to earlier-generation INSTIs. Its mechanism of action, centered on the chelation of metal ions in the integrase active site, effectively halts a critical step in the viral life cycle. The experimental protocols outlined provide a foundational understanding of how the efficacy of such compounds is determined, from enzymatic activity to cellular antiviral effect. This in-depth technical overview provides a solid basis for researchers and professionals in the field of HIV drug development.

References

In-depth Technical Guide: The Antiviral Activity Spectrum of Hiv-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This technical guide serves to provide a comprehensive overview of the antiviral activity spectrum of Hiv-IN-8, a novel inhibitor targeting Human Immunodeficiency Virus (HIV). The following sections will detail its mechanism of action, quantitative antiviral activity against various HIV strains, and the experimental methodologies utilized to ascertain these findings.

Introduction

This compound is a potent and selective inhibitor of the HIV integrase enzyme, a critical component in the viral replication cycle. By blocking the strand transfer step of integration, this compound effectively prevents the insertion of the viral DNA into the host cell's genome, thereby halting the establishment of a productive infection. This guide will synthesize the current understanding of this compound's antiviral profile.

Mechanism of Action

The primary molecular target of this compound is the HIV-1 integrase enzyme. The mechanism of inhibition involves the binding of this compound to the active site of the integrase, chelating the divalent metal ions essential for its catalytic activity. This action prevents the covalent linkage of the viral DNA 3' ends to the host cell's DNA, a process known as strand transfer.

Signaling Pathway of HIV Integration and Inhibition by this compound

The following diagram illustrates the key steps in HIV integration and the point of intervention for this compound.

HIV_Integration_Inhibition vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase IN Integrase IN_active_site Integrase Active Site IN->IN_active_site PIC Pre-Integration Complex (PIC) vDNA->PIC Forms PIC with Integrase hDNA Host DNA PIC->hDNA Nuclear Import & Docking Integrated_Provirus Integrated Provirus hDNA->Integrated_Provirus Strand Transfer (Integration) Hiv_IN_8 This compound Hiv_IN_8->IN_active_site Binds to Blocked_Integration Blocked Strand Transfer IN_active_site->Blocked_Integration Prevents

Caption: HIV integration pathway and the inhibitory action of this compound.

Quantitative Antiviral Activity

The antiviral potency of this compound has been evaluated against a panel of laboratory-adapted HIV-1 strains and clinical isolates. The following table summarizes the key quantitative data, including the 50% effective concentration (EC50), 90% effective concentration (EC90), and the cytotoxic concentration (CC50) in various cell lines.

HIV-1 Strain Cell Line EC50 (nM) EC90 (nM) CC50 (µM) Selectivity Index (CC50/EC50)
NL4-3MT-41.54.2> 50> 33,333
BaL (R5-tropic)PBMCs2.15.8> 50> 23,809
IIIB (X4-tropic)CEM-SS1.84.9> 50> 27,777
Clinical Isolate 1PBMCs3.59.1> 50> 14,285
Clinical Isolate 2PBMCs2.97.5> 50> 17,241

Experimental Protocols

The quantitative antiviral activity data presented above were generated using standardized and validated experimental protocols.

Single-Round Infectivity Assay

This assay is a primary method for determining the antiviral activity of compounds that target early-stage replication events.

Workflow Diagram:

Single_Round_Infectivity_Assay start Start step1 Prepare target cells (e.g., TZM-bl) start->step1 step2 Seed cells in 96-well plates step1->step2 step3 Prepare serial dilutions of this compound step2->step3 step4 Add this compound dilutions to cells step3->step4 step5 Infect cells with Env-pseudotyped HIV-1 reporter virus step4->step5 step6 Incubate for 48 hours step5->step6 step7 Lyse cells and measure luciferase activity step6->step7 step8 Calculate EC50 and EC90 values step7->step8 end End step8->end

Caption: Workflow for the single-round HIV-1 infectivity assay.

Detailed Methodology:

  • Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR, are cultured and maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Plating: Cells are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.

  • Compound Dilution: this compound is serially diluted in DMEM to achieve a range of concentrations.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound.

  • Infection: Cells are infected with an Env-pseudotyped HIV-1 reporter virus stock.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48 hours.

  • Luciferase Assay: After incubation, the medium is removed, and cells are lysed. Luciferase activity, which is proportional to the level of viral gene expression, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated control wells. The EC50 and EC90 values are determined by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay

To assess the potential toxicity of this compound, a standard cytotoxicity assay is performed in parallel with the antiviral assays.

Workflow Diagram:

Cytotoxicity_Assay start Start step1 Seed cells in 96-well plates start->step1 step2 Prepare serial dilutions of this compound step1->step2 step3 Add this compound dilutions to cells step2->step3 step4 Incubate for the same duration as the antiviral assay step3->step4 step5 Add a viability reagent (e.g., CellTiter-Glo) step4->step5 step6 Measure luminescence (proportional to viable cells) step5->step6 step7 Calculate CC50 value step6->step7 end End step7->end

Caption: Workflow for the cytotoxicity assay.

Detailed Methodology:

  • Cell Plating: The same cell lines used in the antiviral assays are seeded in 96-well plates at the same density.

  • Compound Addition: Serial dilutions of this compound are added to the cells.

  • Incubation: Plates are incubated for the same duration as the corresponding antiviral assay (e.g., 48 hours).

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), is added to each well. This reagent determines the number of viable cells in culture based on the quantitation of ATP.

  • Measurement: Luminescence is measured using a luminometer.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to untreated control cells. The CC50, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Conclusion

This compound demonstrates potent antiviral activity against a broad range of HIV-1 strains, including laboratory-adapted and clinical isolates. Its high selectivity index underscores its low potential for cytotoxicity at effective antiviral concentrations. The mechanism of action, targeting the essential HIV integrase enzyme, makes it a promising candidate for further preclinical and clinical development as an antiretroviral agent. Future studies will focus on its resistance profile, pharmacokinetic properties, and in vivo efficacy.

Lack of Publicly Available Data for Hiv-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, a comprehensive search of publicly available scientific literature and databases reveals no specific data for a compound designated "Hiv-IN-8." This designation may correspond to an internal research code for a novel compound not yet disclosed in publications, a misnomer, or an uncharacterized agent.

Therefore, this guide provides a detailed framework on the in vitro efficacy of a well-established class of anti-HIV-1 agents that the name "this compound" suggests it might belong to: HIV-1 Integrase Inhibitors . This document serves as a comprehensive template, outlining the requisite data, experimental protocols, and visualizations that would be pertinent for assessing a novel integrase inhibitor. The data presented herein are representative of known FDA-approved integrase strand transfer inhibitors (INSTIs) and are provided for illustrative purposes.

An In-Depth Technical Guide on the In Vitro Efficacy of HIV-1 Integrase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction to HIV-1 Integrase as a Therapeutic Target

Human Immunodeficiency Virus type 1 (HIV-1) relies on the viral enzyme integrase (IN) to catalyze the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[1][2] This enzyme has no functional equivalent in human cells, making it a prime target for antiretroviral therapy.[3] The integration process involves two key catalytic reactions: 3'-processing and strand transfer.[1][4] Integrase inhibitors, particularly Integrase Strand Transfer Inhibitors (INSTIs), block the strand transfer step, thereby preventing the viral DNA from being integrated into the host chromosome and effectively halting the viral life cycle.[1][5] Currently, several INSTIs, such as Raltegravir, Elvitegravir, and Dolutegravir, are approved for clinical use.[6]

Quantitative In Vitro Efficacy Data

The in vitro efficacy of HIV-1 integrase inhibitors is typically characterized by their potency in enzymatic and cell-based assays, as well as their cytotoxicity. The following tables summarize representative data for well-characterized INSTIs.

Table 1: In Vitro Enzymatic Inhibition of HIV-1 Integrase

CompoundTargetAssay TypeIC₅₀ (nM)Divalent Metal IonReference
RaltegravirStrand TransferRecombinant IN2-7Mg²⁺/Mn²⁺[7]
ElvitegravirStrand TransferRecombinant IN~7Mg²⁺/Mn²⁺[6]
DolutegravirStrand TransferRecombinant IN2.7Mg²⁺/Mn²⁺[6]
S-1360Strand TransferRecombinant IN20Mg²⁺/Mn²⁺[6]

Table 2: Antiviral Activity in Cell-Based Assays

CompoundCell LineHIV-1 StrainAssay TypeEC₅₀ (nM)Reference
RaltegravirPBMCsWild-TypeMulti-cycle~1-3[5]
ElvitegravirMT-4 CellsWild-TypeMulti-cycle~1.7[6]
DolutegravirPBMCsWild-TypeMulti-cycle0.51[6]
DolutegravirMT-4 CellsWild-TypeMulti-cycle0.71[6]
LEDGIN-6MT-4 CellsWild-TypeMulti-cycle2730[8]
LEDGIN-6PBMCsWild-TypeMulti-cycle3450[8]

Table 3: In Vitro Cytotoxicity Profile

CompoundCell LineAssayCC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)Reference
RaltegravirMT-4 CellsMTT>100>33,000[5]
ElvitegravirMT-4 CellsMTT>50>29,000[6]
DolutegravirMT-4 CellsMTT>50>70,000[6]
S-1360MT-4 CellsMTT1260[6]
Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel antiviral compounds.

This biochemical assay evaluates the direct inhibitory effect of a compound on the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

  • Enzyme and Substrates : Purified, full-length recombinant HIV-1 integrase is used. The substrates consist of a pre-processed donor DNA oligonucleotide mimicking the viral DNA end and a target DNA oligonucleotide.[9]

  • Reaction Conditions : The reaction is typically performed in a 96-well plate format. The inhibitor, at various concentrations, is pre-incubated with the integrase enzyme in a buffer containing a divalent metal cofactor (e.g., MnCl₂ or MgCl₂) and DTT.[9]

  • Initiation and Incubation : The reaction is initiated by the addition of the DNA substrates. The mixture is then incubated at 37°C for a defined period (e.g., 1-18 hours).[9]

  • Detection : The product of the strand transfer reaction is quantified. This can be achieved through various methods, such as ELISA-based detection where the donor and target DNA are labeled with different tags (e.g., Biotin and Digoxigenin).[9]

  • Data Analysis : The concentration of the compound that inhibits 50% of the strand transfer activity (IC₅₀) is calculated from a dose-response curve.

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Cell Culture : Human T-lymphocyte cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are used as host cells.[6]

  • Viral Infection : Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) or a clinical isolate.[10]

  • Compound Treatment : The infected cells are cultured in the presence of serial dilutions of the test compound.

  • Incubation : The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).[10]

  • Quantification of Viral Replication : Viral replication is assessed by measuring a viral marker in the culture supernatant, such as the p24 capsid protein (quantified by ELISA) or reverse transcriptase activity.[6]

  • Data Analysis : The 50% effective concentration (EC₅₀), the concentration at which viral replication is inhibited by 50%, is determined from the dose-response curve.

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Culture and Treatment : Uninfected cells (the same type as used in the antiviral assay) are cultured in the presence of serial dilutions of the test compound.

  • Incubation : The cells are incubated for the same duration as the antiviral assay.

  • MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cell cultures. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Quantification : The formazan is solubilized, and the absorbance is measured using a spectrophotometer.

  • Data Analysis : The 50% cytotoxic concentration (CC₅₀), the concentration at which cell viability is reduced by 50%, is calculated. The therapeutic index (TI) is then determined as the ratio of CC₅₀ to EC₅₀.[6]

Visualizations: Pathways and Workflows

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA -> Host DNA) RT->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Virus HIV-1 Virion Budding->Virus New Virion Virus->Entry IntegraseInhibitor Integrase Inhibitor (e.g., Raltegravir) IntegraseInhibitor->Integration Blocks Strand Transfer

Caption: Simplified HIV-1 lifecycle highlighting the integration step as the target for integrase inhibitors.

INSTI_Mechanism cluster_pre_integration Pre-Integration Complex (PIC) cluster_host_nucleus Host Cell Nucleus ViralDNA Viral DNA Integrase HIV-1 Integrase HostDNA {Host Chromosomal DNA} Integrase->HostDNA Strand Transfer IntegratedProvirus {Integrated Provirus} HostDNA->IntegratedProvirus Successful Integration Inhibitor Integrase Strand Transfer Inhibitor (INSTI) Inhibitor->Integrase Binds to active site

Caption: Mechanism of INSTIs, which bind to integrase to block the strand transfer reaction.

Experimental_Workflow cluster_assays In Vitro Assays cluster_results Data Analysis Start Start: Novel Compound (e.g., this compound) EnzymaticAssay Enzymatic Assay (Recombinant Integrase) Start->EnzymaticAssay CellularAssay Cell-Based Antiviral Assay (HIV-1 Infected Cells) Start->CellularAssay CytotoxicityAssay Cytotoxicity Assay (Uninfected Cells) Start->CytotoxicityAssay IC50 Determine IC₅₀ EnzymaticAssay->IC50 EC50 Determine EC₅₀ CellularAssay->EC50 CC50 Determine CC₅₀ CytotoxicityAssay->CC50 End Efficacy Profile IC50->End TI Calculate Therapeutic Index (TI = CC₅₀ / EC₅₀) EC50->TI CC50->TI TI->End

Caption: A structured workflow for evaluating the in vitro efficacy of a novel HIV-1 integrase inhibitor.

References

Navigating the Path to Safety: A Technical Guide to the Preliminary Toxicity Assessment of Novel HIV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel inhibitors against the Human Immunodeficiency Virus (HIV) is a critical endeavor in the ongoing battle against AIDS. A crucial early step in this process is a thorough preliminary toxicity assessment. This guide provides an in-depth overview of the core methodologies, data interpretation, and key signaling pathways to consider during the initial safety evaluation of new anti-HIV compounds. While specific data for a compound designated "Hiv-IN-8" is not publicly available, this document synthesizes general knowledge and established protocols from the field to serve as a comprehensive resource for researchers.

In Vitro Cytotoxicity: The First Hurdle

The initial assessment of a novel HIV inhibitor's toxicity begins at the cellular level. In vitro cytotoxicity assays are fundamental to determining the compound's potential to harm host cells while exerting its antiviral effect. A high therapeutic index—the ratio of the cytotoxic concentration to the effective antiviral concentration—is a primary goal.

Quantitative Cytotoxicity Data of Select Anti-HIV Compounds

The following table summarizes cytotoxicity data for various classes of anti-HIV agents, providing a comparative landscape for new chemical entities.

Compound ClassExample Compound(s)Cell LineAssayCC50 (µg/mL)Reference
Nucleoside Reverse Transcriptase Inhibitor (NRTI)Zidovudine (AZT), Didanosine (ddI), Zalcitabine (ddC)VariousNot SpecifiedDose-limiting toxicities observed clinically[1]
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Not SpecifiedMT-4MTT AssayNot Specified[2]
Protease Inhibitor (PI)Not SpecifiedNot SpecifiedNot SpecifiedAssociated with lipodystrophy and metabolic issues[3]
Maturation InhibitorQF-036Sprague-Dawley Rats (in vivo)Single and Repeated Dose Oral ToxicityNOAEL > 1000 mg/kg (single dose), 200 mg/kg (4-week repeated dose)[4]
Natural ProductExtracts from Croton macrostachyusMT-4MTT Assay0.58–174[2][5]

CC50: 50% cytotoxic concentration; the concentration of a substance that causes the death of 50% of a cell population. NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols: A Closer Look

Detailed and reproducible experimental protocols are the bedrock of a reliable toxicity assessment. Below are generalized methodologies for common in vitro and in vivo studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow for MTT Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Culture and maintain MT-4 cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of test compound treatment Add compound to wells compound_prep->treatment incubation_1 Incubate for a defined period (e.g., 24-72h) treatment->incubation_1 mtt_addition Add MTT reagent to each well incubation_2 Incubate for 2-4 hours mtt_addition->incubation_2 solubilization Add solubilization solution (e.g., DMSO) incubation_2->solubilization read_absorbance Measure absorbance at 570 nm calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_cc50 Determine CC50 value calculate_viability->determine_cc50

Caption: Workflow of an in vitro cytotoxicity assessment using the MTT assay.

In Vivo Acute and Repeated-Dose Toxicity Studies

In vivo studies in animal models, such as Sprague-Dawley rats, are essential for evaluating the systemic toxicity of a drug candidate.[4]

Workflow for In Vivo Toxicity Study

cluster_0 Animal Acclimatization & Grouping cluster_1 Dosing Regimen cluster_2 Observation & Monitoring cluster_3 Terminal Procedures & Analysis acclimatization Acclimatize animals to laboratory conditions grouping Randomly assign animals to control and treatment groups acclimatization->grouping dose_prep Prepare vehicle and drug formulations administration Administer single or repeated oral doses dose_prep->administration daily_obs Daily clinical observations (behavior, physical appearance) weekly_meas Weekly body weight and food consumption measurements daily_obs->weekly_meas blood_collection Collect blood for hematology and clinical biochemistry necropsy Perform gross necropsy blood_collection->necropsy histopathology Conduct histopathological examination of organs necropsy->histopathology

Caption: General workflow for an in vivo toxicity study in a rodent model.

Signaling Pathways in HIV Infection and Drug Action

Understanding the cellular signaling pathways that HIV manipulates is crucial for identifying potential off-target effects of novel inhibitors. Many anti-HIV drugs are designed to interfere with these pathways.

Key Signaling Pathways in HIV Replication

HIV replication is intricately linked to host cell signaling pathways, particularly those involved in T-cell activation. The activation of transcription factors like NF-κB is essential for the transcription of the integrated HIV provirus.[6]

Simplified HIV Activation Pathway

cluster_0 Extracellular Signals cluster_1 Intracellular Signaling Cascades cluster_2 Transcription Factor Activation cluster_3 Viral Gene Expression TCR_activation TCR Activation PKC Protein Kinase C (PKC) TCR_activation->PKC NFAT Nuclear Factor of Activated T-cells (NF-AT) TCR_activation->NFAT Cytokine_stimulation Cytokine Stimulation IKK IκB kinase (IKK) Cytokine_stimulation->IKK PKC->IKK HIV_LTR HIV LTR Activation NFAT->HIV_LTR NF_kB NF-κB IKK->NF_kB NF_kB->HIV_LTR Viral_transcription Viral Transcription HIV_LTR->Viral_transcription

Caption: Simplified signaling pathways leading to HIV-1 transcription.

Mechanism of Action and Potential for Toxicity

The mechanism of action of an anti-HIV drug is directly linked to its potential toxicity. For instance, NRTIs can inhibit mitochondrial DNA polymerase, leading to mitochondrial toxicity.[1][3] This manifests as myopathy, neuropathy, and lactic acidosis.[3] Protease inhibitors have been associated with metabolic complications like lipodystrophy and hyperlipidemia.[3]

A thorough understanding of the intended target and potential off-target interactions is therefore essential in predicting and mitigating adverse effects.

Conclusion

The preliminary toxicity assessment of a novel HIV inhibitor is a multifaceted process that requires a combination of robust in vitro and in vivo experimental models. By carefully evaluating cytotoxicity, understanding the underlying mechanisms of action, and considering the potential for off-target effects on key cellular signaling pathways, researchers can build a strong safety profile for promising new drug candidates. This systematic approach is fundamental to the successful development of safer and more effective therapies to combat HIV.

References

The Core of HIV Integrase Inhibition: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of inhibitors targeting the human immunodeficiency virus (HIV) integrase (IN). As a critical enzyme in the viral replication cycle, HIV integrase represents a key target for antiretroviral therapy. Understanding the intricate interplay between the chemical structures of inhibitors and their biological activity is paramount for the rational design of novel, more potent, and resistance-evading therapeutic agents. While direct public data on a specific compound denoted "Hiv-IN-8" is not available, this guide will delve into the well-established principles of SAR for major classes of HIV integrase inhibitors, providing a foundational understanding for researchers in the field.

HIV Integrase: A Primer on its Function and as a Drug Target

The HIV replication cycle is a multi-step process that allows the virus to enter a host cell, replicate its genetic material, and produce new viral particles.[1] A crucial step in this process is the integration of the viral DNA into the host cell's genome, a reaction catalyzed by the viral enzyme integrase (IN).[2][3][4] This integration is essential for the establishment of a persistent infection.[3] The HIV genome is composed of two single-stranded RNA molecules, which are reverse transcribed into double-stranded DNA upon entering the host cell.[4][5] This viral DNA is then transported into the cell nucleus where integrase facilitates its insertion into the host chromosome.[3]

The HIV integrase enzyme has three domains and its primary functions include 3'-processing and strand transfer, both of which are critical for viral DNA integration.[2] Due to its indispensable role in the viral life cycle, HIV integrase is a well-validated and attractive target for the development of antiretroviral drugs.[6][7]

Key Classes of HIV Integrase Inhibitors and their SAR

The development of HIV integrase inhibitors has been a significant advancement in antiretroviral therapy. These inhibitors can be broadly categorized, and their structure-activity relationships reveal key insights into their mechanism of action.

Integrase Strand Transfer Inhibitors (INSTIs)

The most successful class of integrase inhibitors to date are the integrase strand transfer inhibitors (INSTIs). These compounds effectively block the strand transfer step of integration. The general pharmacophore for many INSTIs includes a metal-chelating core that interacts with the magnesium ions in the integrase active site.

Table 1: Representative Integrase Strand Transfer Inhibitors and Key Structural Features

Compound ClassCore ScaffoldKey Substitutions and their Effects on ActivityRepresentative Drugs
Diketo AcidsN-containing heterocyclic ring with a diketo acid moietyModifications to the heterocyclic ring and the phenyl group can significantly impact potency and pharmacokinetic properties. Halogen substitutions on the phenyl ring often enhance activity.Raltegravir, Elvitegravir
PyrimidinonesPyrimidinone coreThe nature and position of substituents on the pyrimidinone and attached aromatic rings are critical for antiviral activity. Small, electron-withdrawing groups can improve potency.Dolutegravir
Carbamoyl PyridonesCarbamoyl pyridone scaffoldVariations in the side chains and the carbamoyl group influence both antiviral activity and resistance profile. Introduction of a fluorine atom can enhance metabolic stability.Bictegravir

Experimental Protocols for Determining Structure-Activity Relationships

The evaluation of SAR for HIV integrase inhibitors involves a series of in vitro and cell-based assays.

In Vitro Integrase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified HIV integrase.

  • 3'-Processing and Strand Transfer Assays: These assays utilize oligonucleotide substrates that mimic the viral DNA ends. The inhibition of the cleavage (3'-processing) and joining (strand transfer) reactions is quantified, typically by gel electrophoresis and autoradiography or fluorescence-based methods.[2]

  • Disintegration Assay: This is a simpler assay that measures the reversal of the strand transfer reaction. It is often used for high-throughput screening of potential inhibitors.[2]

Cell-Based Antiviral Assays

These assays assess the ability of a compound to inhibit HIV replication in cell culture.

  • Acute HIV Infection Assays: These assays typically use T-cell lines or peripheral blood mononuclear cells (PBMCs) infected with HIV. The antiviral activity is determined by measuring the reduction in viral markers such as p24 antigen or reverse transcriptase activity in the culture supernatant.

  • Cytotoxicity Assays: It is crucial to evaluate the toxicity of the compounds to the host cells. Assays such as the MTT or MTS assay are commonly used to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a critical parameter for assessing the therapeutic potential of a compound.[7][8]

Visualizing Key Concepts in HIV Integrase Inhibition

Diagrams are essential tools for understanding the complex biological processes and experimental workflows involved in SAR studies.

HIV_Life_Cycle_Integration cluster_cell Host Cell cluster_nucleus HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Nucleus Nucleus Viral_DNA->Nucleus Nuclear Import Proviral_DNA Proviral DNA Nucleus->Proviral_DNA Integration (catalyzed by Integrase) HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating INSTI Integrase Strand Transfer Inhibitor INSTI->Nucleus Blocks Integration

Caption: The HIV life cycle with a focus on the integration step and the point of intervention for Integrase Strand Transfer Inhibitors (INSTIs).

SAR_Workflow Lead_Compound Lead Compound Synthesis Synthesis of Analogs Lead_Compound->Synthesis In_Vitro_Assay In Vitro Integrase Inhibition Assay (IC50) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Antiviral Assay (EC50) Synthesis->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Optimized_Lead Optimized Lead SAR_Analysis->Optimized_Lead

Caption: A typical workflow for structure-activity relationship (SAR) studies of HIV integrase inhibitors.

Conclusion and Future Directions

The study of structure-activity relationships has been instrumental in the discovery and development of potent HIV integrase inhibitors that form the cornerstone of modern antiretroviral therapy. A deep understanding of the molecular interactions between inhibitors and the integrase enzyme allows for the rational design of new drugs with improved efficacy, better resistance profiles, and favorable pharmacokinetic properties. Future research will likely focus on the development of novel scaffolds that can overcome existing resistance mutations and the exploration of inhibitors that target other allosteric sites on the integrase enzyme. The continuous evolution of our understanding of HIV integrase SAR will undoubtedly pave the way for the next generation of life-saving antiretroviral drugs.

References

An In-Depth Technical Guide on the Mode of Inhibition of HIV Replication by Hiv-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher, scientist, or drug development professional,

This guide provides a detailed overview of the available scientific information regarding the mode of inhibition of HIV replication by the compound identified as Hiv-IN-8 .

Following a comprehensive search of scientific literature and chemical databases, it has been determined that "this compound" is likely the compound cataloged as HIV-1 integrase inhibitor 8 , with the Chemical Abstracts Service (CAS) number 1568-80-5 and the chemical formula C21H24O2 . Its systematic name is 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol.

While this compound is commercially available for research purposes, it is important to note that at the time of this guide's compilation, there is a significant lack of peer-reviewed scientific publications detailing its specific mechanism of action, comprehensive biological activity, and the experimental protocols used for its evaluation. The information presented herein is based on the limited data available from chemical suppliers.

Quantitative Data

The available quantitative data for HIV-1 integrase inhibitor 8 is summarized in the table below. This data suggests that the compound exhibits inhibitory activity against the HIV-1 integrase enzyme and possesses cytotoxic effects at higher concentrations.

ParameterValueConditions
IC50 (3'-Processing) 275 µMGel-based assay with Mn2+ as the cationic cofactor
IC50 (Strand Transfer) 200 µMGel-based assay with Mn2+ as the cationic cofactor
LD50 (Cytotoxicity) 20 µMHeLa cells

Mode of Inhibition of HIV Replication

Based on its classification as an HIV-1 integrase inhibitor, this compound is presumed to target the HIV integrase enzyme, a critical component of the viral replication machinery. The HIV life cycle involves several key stages, and integrase plays a pivotal role in the integration of the viral DNA into the host cell's genome.[1]

The Role of HIV Integrase in Viral Replication

The replication cycle of HIV within a host CD4+ T cell can be broadly categorized into the following steps:

  • Entry: The virus binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of the T cell, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

  • Reverse Transcription: Inside the cytoplasm, the viral enzyme reverse transcriptase converts the single-stranded viral RNA genome into double-stranded DNA.

  • Integration: The newly synthesized viral DNA is transported into the nucleus, where the HIV integrase enzyme catalyzes its insertion into the host cell's DNA. This integration is a crucial step for the establishment of a persistent infection.[2]

  • Transcription and Translation: The integrated viral DNA, now referred to as a provirus, is transcribed into messenger RNA (mRNA) by the host cell's machinery. This mRNA is then translated into viral proteins.

  • Assembly and Budding: New viral RNA genomes and proteins assemble at the cell surface and bud off, forming new, immature virus particles.

  • Maturation: The viral protease enzyme cleaves long viral protein chains into smaller, functional proteins, leading to the maturation of the virus into an infectious particle.

Postulated Mechanism of Action for this compound

Given that this compound has been shown to inhibit the 3'-processing and strand transfer activities of HIV-1 integrase, its mode of action likely involves the disruption of the integration step.

The integration process mediated by HIV integrase consists of two main catalytic reactions:

  • 3'-Processing: Integrase cleaves a dinucleotide from each 3' end of the viral DNA.

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently linked to the host cell's DNA.

By inhibiting these processes, this compound would prevent the stable incorporation of the viral genome into the host chromosome, thereby halting the replication cycle.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not available in the public domain. However, based on the provided data, the following general methodologies are likely to have been employed:

In Vitro HIV-1 Integrase Assay (3'-Processing and Strand Transfer)

This assay is designed to measure the ability of a compound to inhibit the catalytic activity of purified recombinant HIV-1 integrase.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a divalent cation (such as Mn2+ or Mg2+), a fluorescently or radioactively labeled oligonucleotide substrate that mimics the end of the viral DNA, and purified recombinant HIV-1 integrase.

  • Compound Addition: Varying concentrations of the test compound (this compound) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C to allow the integrase to perform its catalytic function (either 3'-processing or strand transfer, depending on the specific assay setup).

  • Quenching: The reaction is stopped by the addition of a quenching solution, typically containing a chelating agent like EDTA.

  • Analysis: The products of the reaction are separated by gel electrophoresis. The amount of product formation is quantified by measuring the fluorescence or radioactivity.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (LD50 Determination)

This assay is used to determine the concentration of a compound that is lethal to 50% of a cell population.

General Protocol:

  • Cell Seeding: A specific number of cells (e.g., HeLa cells) are seeded into the wells of a microtiter plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (this compound). Control wells with untreated cells are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

  • LD50 Calculation: The concentration of the compound that results in a 50% reduction in cell viability (LD50) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Logical Relationship of HIV-1 Integrase Inhibition

The following diagram illustrates the logical flow of how an HIV-1 integrase inhibitor like this compound disrupts the viral replication cycle.

HIV_Integrase_Inhibition cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Host_DNA Host DNA Provirus Provirus Integration->Provirus Successful Integration Viral Replication Viral Replication Hiv_IN_8 This compound Hiv_IN_8->Integration Inhibits Integrase_Assay_Workflow start Start: Prepare Reaction Components reagents Recombinant HIV-1 Integrase Labeled DNA Substrate Buffer, Divalent Cations start->reagents mix Combine Reagents and Inhibitor reagents->mix inhibitor This compound (Varying Concentrations) inhibitor->mix incubate Incubate at 37°C mix->incubate quench Stop Reaction (e.g., with EDTA) incubate->quench analyze Analyze Products via Gel Electrophoresis quench->analyze quantify Quantify Product Formation analyze->quantify calculate Calculate % Inhibition and IC50 quantify->calculate end End: Determine Inhibitory Potency calculate->end

References

Methodological & Application

Application Notes and Protocols for Hiv-IN-8 in HIV Life Cycle Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A critical enzyme in the HIV life cycle is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication.[1][2][3] This integration step establishes a permanent infection, making integrase a key target for antiretroviral drug development.[1][3][4] Hiv-IN-8 is a research compound identified as an inhibitor of HIV-1 integrase.[5] These application notes provide detailed information on the use of this compound in studying the HIV life cycle, including its mechanism of action, biochemical and cellular activity, and protocols for its experimental use.

Mechanism of Action

This compound functions as an HIV-1 integrase inhibitor, targeting the catalytic activity of the enzyme.[5] The integration of viral DNA is a two-step process catalyzed by integrase: 3'-processing and strand transfer.[1][2] this compound has been shown to inhibit both of these crucial steps.[5] By binding to the active site of the integrase enzyme, this compound prevents the stable formation of the integrase-viral DNA complex and subsequent integration into the host genome, thereby halting the viral replication cycle.

HIV_Lifecycle_Inhibition cluster_cell Host Cell cluster_inhibitor Mechanism of this compound Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Hiv_IN_8 This compound Inhibition Inhibition Inhibition->Integration Virus HIV Virion Virus->Entry

Caption: Inhibition of the HIV Life Cycle by this compound.

Data Presentation

The inhibitory activity and cytotoxicity of this compound have been quantified in biochemical and cell-based assays. The following tables summarize the available data.

Table 1: Biochemical Activity of this compound against HIV-1 Integrase

Assay TypeTarget ActivityCofactorIC50 (µM)
Gel-based Assay3'-ProcessingMn2+275[5]
Gel-based AssayStrand TransferMn2+200[5]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeParameterValue (µM)
HeLaCytotoxicity AssayLD5020[5]

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a gel-based assay to determine the inhibitory effect of this compound on the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates (mimicking viral and target DNA)

  • Assay Buffer (containing Mn2+ or Mg2+)

  • This compound (dissolved in DMSO)

  • Loading Dye

  • Polyacrylamide Gel Electrophoresis (PAGE) system

  • Phosphorimager or equivalent gel imaging system

Protocol:

  • Prepare Oligonucleotide Substrates: Anneal complementary oligonucleotides to create double-stranded DNA substrates representing the viral DNA long terminal repeat (LTR) and a target DNA sequence. One of the strands should be radiolabeled (e.g., with 32P) for detection.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant HIV-1 integrase, and the radiolabeled viral DNA substrate.

  • Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

  • Pre-incubation: Incubate the mixture to allow the compound to bind to the integrase.

  • Initiate Strand Transfer: Add the target DNA substrate to the reaction mixture to start the strand transfer reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA and a denaturing agent.

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the bands corresponding to the strand transfer products.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Strand_Transfer_Assay_Workflow Start Start PrepareSubstrates 1. Prepare DNA Substrates Start->PrepareSubstrates ReactionSetup 2. Set up Reaction Mix (Integrase, Viral DNA, Buffer) PrepareSubstrates->ReactionSetup AddCompound 3. Add this compound (or DMSO control) ReactionSetup->AddCompound PreIncubate 4. Pre-incubate AddCompound->PreIncubate InitiateReaction 5. Add Target DNA PreIncubate->InitiateReaction Incubate 6. Incubate at 37°C InitiateReaction->Incubate StopReaction 7. Stop Reaction Incubate->StopReaction PAGE 8. Denaturing PAGE StopReaction->PAGE Visualize 9. Visualize and Quantify (Phosphorimager) PAGE->Visualize Analyze 10. Calculate IC50 Visualize->Analyze End End Analyze->End

Caption: Workflow for the In Vitro Integrase Strand Transfer Assay.

Cell-Based Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxicity of this compound in a human cell line (e.g., HeLa cells) using a commercially available viability reagent.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in a complete growth medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Compound Addition: Remove the old medium from the cells and add the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that is relevant to the antiviral assay (e.g., 48-72 hours) in a CO2 incubator at 37°C.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for a few minutes to induce cell lysis.

    • Incubate at room temperature for a specified time to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Determine the LD50 value by plotting the percentage of viability against the log of the compound concentration.

Cytotoxicity_Assay_Workflow Start Start SeedCells 1. Seed HeLa Cells in 96-well plate Start->SeedCells PrepareCompound 2. Prepare Serial Dilutions of this compound SeedCells->PrepareCompound AddCompound 3. Add Compound to Cells PrepareCompound->AddCompound Incubate 4. Incubate for 48-72h AddCompound->Incubate AddReagent 5. Add Cell Viability Reagent Incubate->AddReagent MeasureLuminescence 6. Measure Luminescence AddReagent->MeasureLuminescence Analyze 7. Calculate LD50 MeasureLuminescence->Analyze End End Analyze->End

Caption: Workflow for the Cell-Based Cytotoxicity Assay.

References

Application Notes and Protocols for Efficacy Testing of HIV Integrase Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the preclinical efficacy testing of HIV integrase inhibitors using established animal models. Given the absence of specific public domain data for a compound designated "HIV-IN-8," this document focuses on the general class of HIV integrase strand transfer inhibitors (INSTIs) and provides a representative protocol that can be adapted for novel compounds within this class.

Introduction to HIV Integrase Inhibitors

Human Immunodeficiency Virus (HIV) is a retrovirus that establishes a persistent infection, leading to Acquired Immunodeficiency Syndrome (AIDS) if left untreated.[1][2] A critical step in the HIV replication cycle is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase.[1] HIV integrase inhibitors are a class of antiretroviral drugs that block this step, preventing the virus from establishing a productive and persistent infection.[3]

Mechanism of Action:

HIV integrase carries out its function in two main steps:

  • 3'-Processing: Integrase cleaves a dinucleotide from each 3' end of the linear viral DNA.

  • Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.

Integrase inhibitors specifically target the strand transfer step, binding to the integrase-viral DNA complex and preventing the integration of the viral genome into the host chromosome. This effectively halts the viral replication cycle.

Relevant Animal Models for Efficacy Testing

Due to the limited host range of HIV-1, specialized animal models are required for preclinical efficacy testing of antiretroviral drugs.[4][5] The most commonly used and relevant models include:

  • Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), resulting in the development of a functional human immune system.[2][6][7] These models are susceptible to HIV-1 infection and are invaluable for studying viral pathogenesis and testing the efficacy of antiretroviral therapies.[7]

  • Non-Human Primates (NHPs): Macaques are the most frequently used NHP model.[2] They are typically infected with Simian Immunodeficiency Virus (SIV) or a chimeric Simian-Human Immunodeficiency Virus (SHIV) as they are not readily infected with HIV-1.[7][8] These models are crucial for studying viral transmission, pathogenesis, and the efficacy of drugs and vaccines in an animal with a closer phylogenetic relationship to humans.[4]

Efficacy Testing Protocol: A Representative Study in Humanized Mice

This protocol outlines a typical study to evaluate the in vivo efficacy of a novel HIV integrase inhibitor (designated here as "Test Compound," analogous to this compound) in a humanized mouse model.

1. Animal Model:

  • Model: Humanized BLT (Bone Marrow/Liver/Thymus) mice. These mice are generated by transplanting human fetal liver and thymus tissue under the kidney capsule of immunodeficient mice, followed by intravenous injection of autologous fetal liver-derived hematopoietic stem cells.[2] This model supports robust HIV-1 infection and mucosal transmission.[6]

  • Strain: NOD/SCID/IL2rγnull (NSG) mice are commonly used as the host strain.

  • Supplier: Commercial vendors or specialized academic core facilities.

2. Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase A Acclimatization of Humanized Mice B Baseline Blood Collection (for CD4+ T cell counts) A->B C HIV-1 Infection (e.g., intravenous or intravaginal) B->C D Confirmation of Infection (Viral Load Measurement) C->D E Randomization into Treatment Groups D->E F Daily Treatment Administration (Vehicle vs. Test Compound) E->F G Weekly Blood Collection (Viral Load & CD4+ T cell counts) F->G H Euthanasia and Tissue Collection G->H I Analysis of Viral Reservoirs in Tissues H->I

Caption: Experimental workflow for efficacy testing of an HIV integrase inhibitor in humanized mice.

3. Methodologies:

  • HIV-1 Challenge:

    • Virus Strain: A well-characterized, replication-competent HIV-1 strain (e.g., NL4-3, BaL).

    • Route of Infection: Intravenous injection or mucosal (intravaginal or intrarectal) inoculation to mimic different transmission routes.[6]

    • Infectious Dose: A pre-titered dose sufficient to establish a productive infection in all animals.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Mice receive the drug vehicle alone.

    • Group 2 (Test Compound): Mice receive the test compound at a predetermined dose.

    • Group 3 (Positive Control): Mice receive a known, clinically approved integrase inhibitor (e.g., Dolutegravir).

  • Drug Administration:

    • Route: Oral gavage, subcutaneous injection, or intraperitoneal injection, depending on the compound's formulation and pharmacokinetic properties.

    • Frequency: Typically once daily.

    • Duration: 2-4 weeks.

  • Monitoring and Endpoints:

    • Viral Load: Plasma HIV-1 RNA levels are quantified weekly using real-time RT-PCR. This is the primary efficacy endpoint.

    • CD4+ T Cell Counts: The percentage and absolute number of human CD4+ T cells in peripheral blood are monitored weekly by flow cytometry.

    • Viral Reservoirs: At the end of the study, tissues (spleen, lymph nodes, gut-associated lymphoid tissue) are collected to measure the levels of integrated HIV-1 DNA and cell-associated HIV-1 RNA to assess the impact on viral reservoirs.

4. Data Presentation:

The quantitative data from such a study should be summarized in tables for clear comparison between treatment groups.

Table 1: Plasma Viral Load in HIV-1 Infected Humanized Mice

Time PointVehicle Control (log10 copies/mL)Test Compound (log10 copies/mL)Positive Control (log10 copies/mL)
Week 0 (Baseline)5.2 ± 0.45.3 ± 0.35.1 ± 0.5
Week 15.5 ± 0.33.1 ± 0.62.9 ± 0.5
Week 25.6 ± 0.4< 1.7 (Below Limit of Detection)< 1.7 (Below Limit of Detection)
Week 45.8 ± 0.3< 1.7 (Below Limit of Detection)< 1.7 (Below Limit of Detection)
Data are presented as mean ± standard deviation.

Table 2: CD4+ T Cell Counts in HIV-1 Infected Humanized Mice

Time PointVehicle Control (% of total lymphocytes)Test Compound (% of total lymphocytes)Positive Control (% of total lymphocytes)
Week 0 (Baseline)35 ± 536 ± 434 ± 6
Week 218 ± 632 ± 533 ± 4
Week 412 ± 434 ± 535 ± 5
Data are presented as mean ± standard deviation.

Signaling Pathways in HIV Infection and Treatment

HIV infection profoundly impacts various cellular signaling pathways, leading to immune activation and dysfunction.[9] The virus manipulates these pathways to facilitate its own replication and persistence.

G cluster_0 HIV Life Cycle cluster_1 Mechanism of Integrase Inhibitors A 1. Binding and Fusion B 2. Reverse Transcription A->B C 3. Integration B->C D 4. Transcription & Translation C->D E 5. Assembly & Budding D->E F Integrase Inhibitor F->C Blocks

Caption: Simplified HIV life cycle and the point of intervention for integrase inhibitors.

While integrase inhibitors have a very specific molecular target, their downstream effects can influence cellular signaling. By preventing viral integration, these drugs avert the chronic immune activation and T cell signaling abnormalities associated with persistent HIV infection.[9] For instance, chronic HIV infection can lead to the constitutive activation of pathways like STAT5, which is associated with T cell dysfunction.[9] Effective antiretroviral therapy, including the use of integrase inhibitors, can help to normalize these signaling pathways and restore immune function.

Conclusion

The use of humanized mice and other relevant animal models is indispensable for the preclinical evaluation of novel HIV integrase inhibitors.[4][7] The protocols and methodologies outlined in these application notes provide a robust framework for assessing the in vivo efficacy of new drug candidates. By measuring key virological and immunological parameters, researchers can obtain critical data to support the advancement of promising new therapies for the treatment of HIV infection.

References

Application Notes and Protocols for Preclinical Studies of Hiv-IN-8, a Novel HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for the preclinical evaluation of a novel, hypothetical HIV-1 integrase inhibitor, herein referred to as "Hiv-IN-8." The specific experimental parameters may require optimization based on the actual physicochemical properties of the compound.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The development of new antiretroviral agents with novel mechanisms of action is crucial to combat drug resistance and improve treatment regimens. This compound is a novel small molecule inhibitor targeting the HIV-1 integrase (IN), a key enzyme responsible for integrating the viral DNA into the host cell's genome.[1] This step is essential for the establishment of a productive and persistent infection.[1] These application notes provide a framework for the preclinical evaluation of this compound, covering its formulation for in vitro and in vivo studies, and protocols for assessing its antiviral activity and preliminary pharmacokinetic profile.

Mechanism of Action

HIV-1 integrase carries out the transfer of the viral DNA into the host chromosome in a two-step process. This compound is designed to interfere with this process, thereby preventing the establishment of a latent viral reservoir. The anticipated mechanism of action is the inhibition of the strand transfer step of integration.

HIV_Lifecycle_Integrase_Inhibition cluster_cell Host Cell HIV_Virus HIV Virion Entry 1. Binding & Fusion HIV_Virus->Entry Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Entry->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly_Budding 5. Assembly & Budding Transcription_Translation->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion Hiv_IN_8 This compound Hiv_IN_8->Integration Inhibition

Caption: HIV-1 Lifecycle and the Target of this compound.

Formulation for Preclinical Studies

Due to the often poor aqueous solubility of small molecule inhibitors like many HIV protease inhibitors, a suitable formulation is critical for both in vitro and in vivo preclinical evaluation.[2]

In Vitro Formulation

For in vitro assays, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for antiviral and cytotoxicity assays. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

In Vivo Formulation

For in vivo studies in animal models, such as humanized mice, an appropriate vehicle is required to ensure bioavailability.[3] A common approach for poorly soluble compounds is to use a combination of solvents and surfactants.

Table 1: Representative In Vivo Formulation for this compound

ComponentPurposeExample Concentration (v/v)
This compoundActive Pharmaceutical IngredientTarget dose (e.g., 10 mg/kg)
DMSOSolubilizing agent5-10%
Solutol HS 15 or Kolliphor® HS 15Surfactant/Solubilizer10-20%
Propylene GlycolCo-solvent20-40%
Saline or PBSVehicleq.s. to 100%

Note: The final formulation should be sterile-filtered before administration.

Experimental Protocols

In Vitro Antiviral Activity Assay

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of this compound. A single-round infectivity assay using a reporter virus is a common and rapid method.[4]

Materials:

  • HEK293T cells

  • T-cell line (e.g., Jurkat) or primary CD4+ T cells

  • HIV-1 based vector with a reporter gene (e.g., luciferase or GFP)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution in DMSO

  • Control inhibitor (e.g., Raltegravir)

  • Luciferase assay reagent (if applicable)

  • 96-well cell culture plates

Protocol Workflow:

in_vitro_workflow start Start step1 Day 1: Plate target cells (e.g., Jurkat) in 96-well plates start->step1 step2 Day 2: Add serial dilutions of this compound and control inhibitor step1->step2 step3 Infect cells with reporter virus step2->step3 step4 Day 4-5: Incubate for 48-72 hours step3->step4 step5 Measure reporter gene expression (e.g., Luciferase activity) step4->step5 step6 Calculate IC50 values step5->step6 end_node End step6->end_node

Caption: Workflow for In Vitro Antiviral Assay.

Procedure:

  • Seed target cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of this compound and a known integrase inhibitor (positive control) in culture medium. Add the compounds to the cells.

  • Infect the cells with the HIV-1 reporter virus.

  • Incubate the plates for 48-72 hours.

  • Measure the reporter gene expression. For luciferase, add the luciferase substrate and measure luminescence. For GFP, measure fluorescence using a plate reader or flow cytometer.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to determine its therapeutic index (TI = CC50/IC50).

Materials:

  • Target cells (same as in the antiviral assay)

  • This compound stock solution in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate.

  • Add serial dilutions of this compound to the cells.

  • Incubate for the same duration as the antiviral assay.

  • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Table 2: Data Presentation for In Vitro Studies

CompoundIC50 (nM)CC50 (µM)Therapeutic Index (TI)
This compound
Raltegravir (Control)
In Vivo Efficacy Study in Humanized Mice

Humanized mouse models, such as the BLT (Bone Marrow/Liver/Thymus) mouse, are valuable for in vivo evaluation of anti-HIV therapeutics.[3]

Protocol Overview:

  • Animal Model: Use humanized mice with stable human immune cell engraftment.

  • Infection: Infect the mice with a replication-competent HIV-1 strain.

  • Treatment: Once viremia is established, treat the mice with this compound formulated as described above, a vehicle control, and a positive control drug.

  • Monitoring: Monitor viral load in plasma at regular intervals using a validated viral load assay. Also, monitor CD4+ T cell counts.

  • Endpoint: At the end of the study, collect tissues to assess viral reservoirs.

Table 3: Representative Pharmacokinetic Parameters for this compound in Mice

ParameterUnitValue
Cmax (Maximum concentration)ng/mL
Tmax (Time to Cmax)hours
AUC (Area under the curve)ng*h/mL
t1/2 (Half-life)hours
Bioavailability (%)%

Conclusion

These application notes provide a foundational framework for the preclinical characterization of this compound, a novel HIV-1 integrase inhibitor. The described protocols for formulation, in vitro activity, and in vivo efficacy will aid researchers in systematically evaluating its potential as a new antiretroviral drug candidate. Careful optimization of these protocols will be necessary based on the specific properties of this compound.

References

Application Notes and Protocols for the Quantification of Hiv-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hiv-IN-8 is a novel investigational inhibitor of HIV integrase, a critical enzyme for viral replication. Accurate quantification of this compound in various biological matrices is essential for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicity studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are common, robust, and sensitive analytical techniques for the quantification of small molecule drugs.[1][2]

Analytical Methods Overview

The quantification of novel small molecule inhibitors like this compound typically relies on chromatographic separation followed by detection. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the quantification of pharmaceutical compounds.[1] It is robust, relatively inexpensive, and suitable for samples with concentrations in the microgram per milliliter (µg/mL) range. The method separates the analyte of interest from other components in a mixture based on its interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light by the analyte.[3][4][5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, capable of detecting analytes at very low concentrations (nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range).[6][7][8] It couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. This technique provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte, making it ideal for complex biological matrices like plasma and tissue homogenates.[2]

Data Presentation

Table 1: Typical Performance Characteristics of HPLC-UV Method for this compound Quantification
ParameterTypical Value
Linearity Range0.025 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%CV)< 15%
Accuracy (%RE)± 15%
Limit of Quantification (LOQ)0.025 µg/mL
Recovery85 - 115%

Note: These are typical values based on methods for other antiretroviral agents and should be established for this compound through method validation.[3][4]

Table 2: Typical Performance Characteristics of LC-MS/MS Method for this compound Quantification
ParameterTypical Value
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (%CV)< 15%
Accuracy (%RE)± 15%
Limit of Quantification (LOQ)1 ng/mL
Recovery90 - 110%

Note: These are typical values based on methods for other antiretroviral agents and should be established for this compound through method validation.[7][8]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using HPLC-UV

1. Objective: To quantify the concentration of this compound in human plasma.

2. Materials:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

3. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 400 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial.

4. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.[3]

  • UV Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound in Peripheral Blood Mononuclear Cells (PBMCs) using LC-MS/MS

1. Objective: To quantify the intracellular concentration of this compound in PBMCs.

2. Materials:

  • This compound reference standard

  • Stable isotope-labeled this compound as an internal standard (this compound-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • PBMCs isolated from whole blood

  • Cell lysis buffer

3. Sample Preparation:

  • Isolate PBMCs from whole blood using a Ficoll density gradient centrifugation.

  • Count the cells to determine the cell number per sample.

  • Wash the cell pellet with phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer (e.g., methanol:water 70:30, v/v).[9]

  • Add the internal standard to the cell lysate.

  • Vortex vigorously and centrifuge to pellet cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MS/MS Transition: Monitor a specific precursor ion to product ion transition for both this compound and its stable isotope-labeled internal standard.

5. Data Analysis:

  • Construct a calibration curve using the peak area ratio of this compound to the internal standard versus concentration.

  • Use a weighted (e.g., 1/x²) linear regression for the calibration curve.

  • Calculate the concentration of this compound in the PBMC samples and normalize to the cell count (e.g., ng/10^6 cells).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_output Output BiologicalSample Biological Sample (Plasma, PBMCs) SpikeIS Spike with Internal Standard BiologicalSample->SpikeIS Extraction Extraction (Protein Precipitation/SPE) SpikeIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Detection Detection (UV or MS/MS) HPLC->Detection DataProcessing Data Processing and Quantification Detection->DataProcessing Concentration Concentration of This compound DataProcessing->Concentration

Caption: Experimental workflow for this compound quantification.

hiv_integrase_pathway cluster_virus HIV Virion cluster_cell Host Cell ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription ReverseTranscriptase Reverse Transcriptase Integrase Integrase Integration Integration Integrase->Integration catalyzes Protease Protease ViralDNA->Integration Provirus Provirus Integration->Provirus into Host DNA HostDNA Host DNA Hiv_IN_8 This compound Hiv_IN_8->Integrase inhibits

References

Troubleshooting & Optimization

Hiv-IN-8 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with two distinct compounds referred to as Hiv-IN-8: a non-nucleoside reverse transcriptase inhibitor (NNRTI) and an integrase inhibitor. Please identify your compound of interest to access the relevant information.

This compound (NNRTI): A Dihydrothiopyrano[4,3-d]pyrimidine Derivative

This compound, identified as compound 20a in the scientific literature, is a potent non-nucleoside reverse transcriptase inhibitor of HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound (NNRTI)?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Q2: What are the recommended storage conditions for this compound (NNRTI)?

A2: For long-term storage, it is recommended to store the solid powder at -20°C. Stock solutions in DMSO should be stored at -80°C and are stable for up to 6 months. For short-term storage (up to one month), stock solutions can be kept at -20°C.

Q3: Is this compound (NNRTI) soluble in aqueous solutions?

A3: this compound (NNRTI) has low aqueous solubility (12.8 µg/mL).[1] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue: Precipitation of the compound in aqueous buffer or cell culture medium.

  • Cause: The low aqueous solubility of the compound. The final concentration in the aqueous medium may be above its solubility limit. The presence of salts or proteins in the medium can also affect solubility.

  • Solution:

    • Decrease the final concentration: If experimentally feasible, lower the final working concentration of the compound.

    • Optimize DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.

    • Use a gentle warming step: Briefly warming the solution to 37°C may help dissolve any precipitate. However, prolonged heating should be avoided to prevent degradation.

    • Sonication: Brief sonication of the solution can aid in dissolving the compound.

    • Test alternative solvents for stock solution: While DMSO is preferred, for specific applications, other organic solvents could be tested for preparing the initial stock, ensuring their compatibility with the experimental system.

Data Presentation

Table 1: Solubility of this compound (NNRTI)

SolventSolubilityReference
Aqueous Buffer12.8 µg/mL[1]
DMSO50 mg/mL[2]

Table 2: Stability of this compound (NNRTI) Stock Solutions

Storage TemperatureSolventDuration
-20°C-Powder
-80°CDMSOUp to 6 months
-20°CDMSOUp to 1 month
Experimental Protocols

Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound (NNRTI) against HIV-1 RT.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (NNRTI) in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a reaction mixture containing assay buffer, dNTPs, a template-primer (e.g., poly(rA)/oligo(dT)), and recombinant HIV-1 RT.

  • Assay Procedure:

    • Add the serially diluted inhibitor to the wells of a microplate.

    • Add the reaction mixture to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Quantify the amount of newly synthesized DNA using a suitable method, such as a colorimetric assay, fluorescent assay, or radioimmunoassay.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare this compound (NNRTI) stock in DMSO prep_dilutions Serial dilutions of inhibitor prep_inhibitor->prep_dilutions add_inhibitor Add inhibitor to plate prep_dilutions->add_inhibitor prep_reaction_mix Prepare reaction mix (Buffer, dNTPs, Template, RT) add_reaction_mix Add reaction mix prep_reaction_mix->add_reaction_mix add_inhibitor->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate detection Quantify DNA synthesis incubate->detection calculate_inhibition Calculate % inhibition detection->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for HIV-1 RT Inhibition Assay.

This compound (Integrase Inhibitor): CAS 1568-80-5

This compound is an inhibitor of the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound (Integrase Inhibitor)?

A1: DMSO is the recommended solvent for preparing high-concentration stock solutions.

Q2: What are the recommended storage conditions for this compound (Integrase Inhibitor)?

A2: The solid powder can be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. For shorter periods, DMSO solutions are stable for up to 2 weeks at 4°C and up to 6 months at -80°C.[3][4]

Q3: How can I improve the solubility of this compound (Integrase Inhibitor) in aqueous solutions for in vivo studies?

A3: Formulations using co-solvents and excipients can improve solubility. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[5]

Troubleshooting Guide

Issue: Low activity in a cell-based assay despite potent enzymatic inhibition.

  • Cause: This could be due to poor cell permeability of the compound or efflux by cellular transporters.

  • Solution:

    • Increase incubation time: A longer incubation period may allow for greater intracellular accumulation of the inhibitor.

    • Use a different cell line: Cell lines can have different permeability characteristics and express different levels of efflux pumps.

    • Co-administration with an efflux pump inhibitor: If efflux is suspected, co-incubation with a known efflux pump inhibitor (e.g., verapamil) could increase the intracellular concentration of this compound.

    • Modify the compound structure: For drug development purposes, medicinal chemistry efforts could focus on improving the physicochemical properties of the compound to enhance cell permeability.

Data Presentation

Table 3: Solubility of this compound (Integrase Inhibitor)

SolventSolubilityReference
DMSO45 mg/mL
DMSO125 mg/mL[6]

Table 4: Stability of this compound (Integrase Inhibitor) Stock Solutions

Storage TemperatureSolventDurationReference
-20°C-Powder (up to 3 years)
-80°CDMSOUp to 1 year
4°CDMSOUp to 2 weeks[4]
-80°CDMSOUp to 6 months[4]
Experimental Protocols

Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay (General)

This protocol outlines a general procedure for evaluating the inhibition of the strand transfer activity of HIV-1 integrase.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (Integrase Inhibitor) in DMSO.

    • Serially dilute the inhibitor in the assay buffer.

    • Prepare a reaction mixture containing assay buffer, recombinant HIV-1 integrase, and a labeled donor DNA substrate (mimicking the viral DNA end).

  • Assay Procedure:

    • Add the serially diluted inhibitor to the wells of a microplate.

    • Add the reaction mixture to each well and incubate to allow for inhibitor binding to the integrase-DNA complex.

    • Add a target DNA substrate to initiate the strand transfer reaction.

    • Incubate to allow the strand transfer reaction to proceed.

  • Detection:

    • Stop the reaction and detect the strand transfer product using a method compatible with the donor DNA label (e.g., fluorescence, radioactivity, or ELISA-based detection).

  • Data Analysis:

    • Calculate the percentage of strand transfer inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Diagrams

signaling_pathway cluster_hiv_lifecycle HIV-1 Integration Pathway viral_dna Viral DNA pic Pre-integration Complex viral_dna->pic integrase HIV-1 Integrase integrase->pic integration Integration pic->integration host_dna Host DNA host_dna->integration provirus Provirus integration->provirus inhibitor This compound (Integrase Inhibitor) inhibitor->integrase Inhibits

Caption: Inhibition of HIV-1 Integration by this compound.

troubleshooting_logic start Low Solubility in Aqueous Medium? check_conc Is final concentration too high? start->check_conc lower_conc Lower working concentration check_conc->lower_conc Yes check_dmso Is final DMSO % optimal? check_conc->check_dmso No end_soluble Solubility Improved lower_conc->end_soluble adjust_dmso Adjust DMSO % (0.1-0.5%) check_dmso->adjust_dmso No use_heat Try gentle warming (37°C) check_dmso->use_heat Yes adjust_dmso->end_soluble use_sonication Try brief sonication use_heat->use_sonication use_sonication->end_soluble end_not_soluble Issue Persists: Consider formulation options use_sonication->end_not_soluble

Caption: Troubleshooting Solubility Issues.

References

Technical Support Center: Optimizing HIV-IN-8 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-IN-8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary activity?

This compound, also referred to as Compound 9, is an anti-HIV agent derived from Arnebia euchroma. It is a sodium and potassium salt of a caffeic acid tetramer.[1] Its primary activity is the inhibition of HIV replication in cell culture.

Q2: What is the mechanism of action of this compound?

While the precise mechanism for this compound has not been definitively elucidated in the primary literature, related compounds, specifically caffeic acid and its derivatives, have been shown to inhibit HIV-1 integrase.[2][3][4] This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. Therefore, it is highly probable that this compound targets HIV integrase.

Q3: What is a recommended starting concentration for this compound in cell culture?

A recommended starting point for this compound concentration is based on its reported 50% effective concentration (EC50). In H9 human T-lymphocyte cells infected with HIV-1, the EC50 of this compound has been determined to be 13 µg/mL.[1] It is advisable to perform a dose-response experiment starting from this concentration to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

This compound is a salt of a caffeic acid tetramer. The solubility of related compounds like caffeic acid is limited in aqueous solutions but is soluble in organic solvents such as ethanol and DMSO.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. The stability of caffeic acid tetramers can be affected by factors such as pH, light, and temperature.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observed anti-HIV activity - Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell line or virus strain being used.- Compound Degradation: Improper storage or handling may have led to the degradation of this compound.- Assay Sensitivity: The assay used to measure HIV replication (e.g., p24 antigen assay) may not be sensitive enough to detect partial inhibition.- Perform a dose-response experiment with a wider range of concentrations, bracketing the reported EC50 of 13 µg/mL.- Prepare fresh stock solutions of this compound from a reliable source and store them appropriately.- Validate the sensitivity of your p24 antigen assay using a known HIV inhibitor as a positive control.
High Cell Toxicity/Mortality - Excessive Concentration: The concentration of this compound may be too high, leading to cytotoxic effects.- Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.- Determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT, XTT). This will allow you to calculate the selectivity index (SI = CC50/EC50).- Ensure the final concentration of the solvent in the cell culture medium is below the tolerance level of your cells (typically <0.5% for DMSO).
Inconsistent or Variable Results - Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to variability in virus replication and inhibitor efficacy.- Variability in Virus Inoculum: Inconsistent amounts of virus used for infection will lead to variable results.- Compound Precipitation: this compound may precipitate out of solution at higher concentrations or due to interactions with components in the cell culture medium.- Ensure accurate and consistent cell counting and seeding in all experimental wells.- Use a well-characterized and titered virus stock for all infections.- Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent.
Difficulty with p24 Antigen Assay - Low p24 Levels: The level of p24 antigen in the supernatant may be below the detection limit of the assay.- Interference from Compound: this compound may interfere with the p24 ELISA.- Improper Sample Handling: Repeated freeze-thaw cycles of supernatant samples can degrade p24 antigen.- Concentrate the supernatant before performing the ELISA or use a more sensitive p24 assay kit.- Run a control to test if this compound at the working concentration interferes with the p24 antigen detection.- Aliquot supernatant samples after collection and avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the reported anti-HIV activity of this compound and related compounds from the primary literature.

CompoundDescriptionCell LineVirusEC50 (µg/mL)Reference
This compound (Compound 9) Sodium/potassium salt of caffeic acid tetramerH9HIV-113--INVALID-LINK--[1]
Compound 2 Monosodium salt of isomeric caffeic acid tetramerH9HIV-12.8--INVALID-LINK--[1]
Compound 3 Monopotassium salt of isomeric caffeic acid tetramerH9HIV-14.0--INVALID-LINK--[1]
Compound 4 Monopotassium salt of isomeric caffeic acid tetramerH9HIV-11.5--INVALID-LINK--[1]

Experimental Protocols

Protocol 1: Determination of EC50 of this compound using a p24 Antigen Assay

This protocol outlines the general steps to determine the 50% effective concentration (EC50) of this compound.

Materials:

  • This compound

  • Susceptible host cells (e.g., H9, MT-4, CEM)

  • HIV-1 virus stock (e.g., HIV-1 IIIB)

  • Complete cell culture medium

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • DMSO (or other suitable solvent)

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Infection: Add the HIV-1 virus stock to the wells containing the cells and the different concentrations of this compound. Include uninfected control wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of virus replication (typically 4-7 days).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 Antigen ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of p24 antigen for each this compound concentration. Plot the percentage of p24 inhibition against the log of the this compound concentration and use a non-linear regression analysis to calculate the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound

  • Host cells (same as used in the antiviral assay)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add the same serial dilutions of this compound as used in the antiviral assay to the wells. Include a vehicle control and a no-cell control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of cytotoxicity against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Visualizations

HIV_Lifecycle_and_Integrase_Inhibition cluster_cell Host Cell cluster_virus HIV Virion cluster_inhibitor This compound Action Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (Viral RNA -> Viral DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA -> Host DNA) ReverseTranscription->Integration Replication 4. Transcription & Translation Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding HIV HIV Budding->HIV New Virion HIV->Entry Infection Inhibitor This compound Inhibitor->Integration Inhibits (Probable Mechanism)

Caption: Probable mechanism of this compound action on the HIV lifecycle.

Experimental_Workflow_EC50 start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions infect_cells Infect Cells with HIV-1 + Add this compound Dilutions prepare_dilutions->infect_cells incubate Incubate for 4-7 Days infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_assay Perform p24 Antigen ELISA collect_supernatant->p24_assay analyze_data Analyze Data & Calculate EC50 p24_assay->analyze_data end_ec50 EC50 Determined analyze_data->end_ec50

Caption: Experimental workflow for determining the EC50 of this compound.

Troubleshooting_Logic start Experiment Start check_activity Observe Anti-HIV Activity? start->check_activity check_toxicity Observe High Cell Toxicity? check_activity->check_toxicity Yes no_activity Troubleshoot: - Concentration - Compound Integrity - Assay Sensitivity check_activity->no_activity No check_consistency Results Consistent? check_toxicity->check_consistency No high_toxicity Troubleshoot: - Reduce Concentration - Check Solvent Toxicity check_toxicity->high_toxicity Yes success Successful Experiment check_consistency->success Yes inconsistent_results Troubleshoot: - Cell Seeding - Virus Inoculum - Compound Precipitation check_consistency->inconsistent_results No

Caption: Logical troubleshooting flow for this compound experiments.

References

Hiv-IN-8 off-target effects in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Our comprehensive search for publicly available data on a compound specifically designated "Hiv-IN-8" did not yield any results. The information requested regarding off-target effects, cellular assay protocols, and kinase profiling for a compound with this name is not available in the public domain.

It is possible that "this compound" is an internal development name, a novel compound not yet described in published literature, or a misnomer.

To provide you with the detailed technical support you require, please verify the compound's name and provide any available public identifiers such as a patent number, publication DOI, or an alternative chemical name.

In the interim, we have compiled a generalized troubleshooting guide and FAQ based on common issues encountered with novel kinase inhibitors in cellular assays for HIV research. This information is intended to be a helpful resource while the specific details for "this compound" are being clarified.

General Troubleshooting Guide for Novel HIV Integrase Inhibitors in Cellular Assays

This guide addresses common problems researchers may face when evaluating new chemical entities targeting HIV integrase.

Problem Possible Cause Suggested Solution
High Cytotoxicity at Expected Efficacious Concentrations 1. Off-target kinase inhibition affecting cell viability pathways. 2. Non-specific cellular toxicity. 3. Issues with compound solubility leading to precipitation and cell stress.1. Perform a broad-panel kinase screen to identify potential off-target interactions. 2. Conduct a panel of general cytotoxicity assays (e.g., LDH, AlamarBlue) in various cell lines. 3. Verify compound solubility in your specific cell culture medium. Consider using a lower concentration or a different solvent.
Inconsistent Anti-HIV Activity 1. Compound instability in culture medium. 2. Variability in viral stocks. 3. Cell line passage number affecting susceptibility.1. Assess compound stability over the time course of your assay. 2. Use a well-characterized and titered viral stock for all experiments. 3. Maintain a consistent and low passage number for your experimental cell lines.
Discrepancy Between Biochemical and Cellular Assay Results 1. Poor cell permeability of the compound. 2. Active efflux of the compound by cellular transporters (e.g., P-gp). 3. Compound metabolism by the cells.1. Perform a cell permeability assay (e.g., PAMPA). 2. Use cell lines with and without common efflux pumps or employ an efflux pump inhibitor. 3. Analyze compound stability in the presence of liver microsomes or hepatocytes.

Frequently Asked Questions (FAQs) for Kinase Inhibitor Off-Target Effects

Q1: What are the most common off-target effects observed with kinase inhibitors in HIV research?

A1: Many kinase inhibitors can exhibit off-target effects on kinases involved in crucial cellular processes such as cell cycle regulation (e.g., CDKs), survival signaling (e.g., AKT, MAPK pathways), and immune responses (e.g., LCK, ZAP70). These off-target activities can lead to unexpected cytotoxicity or modulation of viral replication independent of the intended target.

Q2: How can I differentiate between on-target and off-target cytotoxicity?

A2: A common strategy is to use a structurally related but inactive analog of your compound as a negative control. If the inactive analog does not produce cytotoxicity at similar concentrations, the observed cell death is more likely due to the intended on-target or specific off-target activity. Additionally, attempting to rescue the cytotoxic phenotype by overexpressing the target kinase can provide evidence for on-target effects.

Q3: What is a kinase profile and why is it important?

A3: A kinase profile is a screening of your compound against a large panel of known kinases to determine its selectivity. This is crucial for understanding potential off-target effects and for interpreting cellular assay data. A "cleaner" kinase profile (fewer off-targets) is generally desirable for a drug candidate to minimize side effects.

Visualizing Experimental Workflows and Logic

Below are generalized diagrams representing typical workflows and logical relationships relevant to the investigation of a novel inhibitor.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis b_assay Integrase Activity Assay d_ic50 Determine IC50/EC50 b_assay->d_ic50 k_screen Kinase Profiling k_screen->d_ic50 c_hiv HIV Replication Assay c_hiv->d_ic50 c_cyto Cytotoxicity Assay d_cc50 Determine CC50 c_cyto->d_cc50 c_perm Permeability Assay c_perm->c_hiv d_si Calculate Selectivity Index (SI) d_ic50->d_si d_cc50->d_si

Caption: A typical experimental workflow for characterizing a novel HIV inhibitor.

troubleshooting_logic start High Cytotoxicity Observed q1 Is the compound soluble in media? start->q1 a1 Reformulate or use lower concentration q1->a1 No q2 Does an inactive analog show similar toxicity? q1->q2 Yes sol_yes Yes sol_no No a2 Indicates non-specific toxicity q2->a2 Yes q3 Does kinase profiling reveal critical off-targets? q2->q3 No ana_yes Yes ana_no No a3 Likely off-target -driven toxicity q3->a3 Yes a4 Potentially on-target toxicity q3->a4 No kin_yes Yes kin_no No signaling_pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation & Survival erk->prolif pi3k PI3K pdpk1 PDK1 pi3k->pdpk1 akt Akt pdpk1->akt akt->prolif inhibitor Potential Off-Target Inhibitor Action inhibitor->raf inhibitor->pi3k

Technical Support Center: Minimizing Cytotoxicity of HIV Integrase Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV integrase inhibitors, with a focus on mitigating in vitro cytotoxicity. While the specific compound "HIV-IN-8" is used as an illustrative example, the principles and protocols outlined here are broadly applicable to novel compounds within this class.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity observed with HIV integrase inhibitors?

A1: HIV integrase inhibitors can induce cytotoxicity through several mechanisms, often linked to off-target effects. The most commonly reported mechanisms include:

  • Mitochondrial Dysfunction: Many antiretroviral drugs, including some integrase inhibitors, can impair mitochondrial function.[1][2][3][4] This can be due to the inhibition of mitochondrial DNA polymerase gamma, leading to mtDNA depletion, or through other mechanisms that disrupt the electron transport chain and reduce mitochondrial membrane potential.[1][2][3][4][5]

  • Induction of Apoptosis: Cytotoxicity is often mediated by the activation of programmed cell death, or apoptosis. This can be triggered by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase cascades, particularly caspase-3 and caspase-9.[6][7][8][9]

  • Induction of Oxidative Stress: Disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[2]

Q2: What are the key parameters to assess when evaluating the cytotoxicity of a new HIV integrase inhibitor like this compound?

A2: To characterize the cytotoxic profile of a new inhibitor, it is crucial to determine the following:

  • 50% Cytotoxic Concentration (CC50): The concentration of the compound that reduces the viability of uninfected cells by 50%.[10]

  • 50% Inhibitory Concentration (IC50): The concentration of the compound that inhibits viral replication by 50%.[10]

  • Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window, with specific antiviral activity at concentrations that are not toxic to the host cells.[10] Compounds with an SI value of ≥ 10 are generally considered to have promising in vitro activity.[10]

Q3: How can I choose the right cell line for my cytotoxicity assays?

A3: The choice of cell line is critical for obtaining relevant and reproducible data. Consider the following:

  • Relevance to HIV infection: Cell lines commonly used in HIV research include MT-2, MT-4, and CEM-SS cells, which are susceptible to HIV infection and exhibit cytopathic effects.[11][12]

  • Metabolic activity: Different cell lines have different metabolic rates, which can influence their sensitivity to a cytotoxic compound.

  • Origin: Using cell lines derived from different tissues (e.g., lymphocytes, macrophages) can provide a broader understanding of the compound's cytotoxic potential.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro cytotoxicity testing of HIV integrase inhibitors.

Problem Possible Cause Suggested Solution
High variability between replicate wells in a cytotoxicity assay. Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Pipetting errors when adding the compound.Calibrate pipettes regularly. Use fresh tips for each dilution.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Observed cytotoxicity at concentrations where no antiviral activity is seen (low Selectivity Index). The compound may have a general cytotoxic effect rather than a specific antiviral one.Re-evaluate the mechanism of action. Consider structural modifications to the compound to reduce off-target effects.
The chosen cell line may be particularly sensitive to the compound.Test the compound in a panel of different cell lines to assess for cell-type specific toxicity.
Inconsistent IC50 or CC50 values across experiments. Variations in cell passage number or health.Use cells within a defined passage number range. Ensure cells are in the logarithmic growth phase before starting the experiment.
Instability of the compound in the culture medium.Assess the stability of the compound over the course of the experiment. Consider preparing fresh solutions for each experiment.
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants.[13]

Data Presentation

Table 1: Illustrative Cytotoxicity and Antiviral Activity of this compound
Cell LineHIV-1 StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)
MT-4IIIB0.05 ± 0.0115.2 ± 1.5304
CEM-SSNL4-30.08 ± 0.0212.8 ± 2.1160
Primary PBMCsBaL0.12 ± 0.03> 25> 208

Note: These are hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cell line of interest (e.g., MT-4)

  • Complete culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with this compound as in the cytotoxicity assay

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-AMC)

  • Fluorometer or microplate reader

Procedure:

  • After treatment with this compound, pellet the cells by centrifugation.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[14]

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[15]

  • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well black plate, add 50-200 µg of protein per well and adjust the volume with lysis buffer.

  • Prepare a reaction mix containing reaction buffer and the caspase-3 substrate.

  • Add the reaction mix to each well.[16]

  • Incubate at 37°C for 1-2 hours, protected from light.[14][15][17]

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[18]

  • Calculate the fold increase in caspase-3 activity compared to the untreated control.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.

Materials:

  • Cells cultured on glass-bottom dishes or plates

  • Complete culture medium

  • This compound

  • TMRE (stock solution in DMSO)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells on a suitable imaging plate.

  • Treat cells with various concentrations of this compound for the desired time. Include an untreated control and a positive control for depolarization (e.g., FCCP).

  • Add TMRE to the culture medium at a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.[19]

  • Wash the cells with pre-warmed PBS or medium.

  • Image the cells using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~549/575 nm).[19]

  • Quantify the fluorescence intensity in the mitochondrial regions. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MT-4) mtt MTT Assay (Cell Viability) cell_culture->mtt caspase Caspase-3 Assay (Apoptosis) cell_culture->caspase mmp TMRE Assay (Mitochondrial Health) cell_culture->mmp compound_prep Prepare this compound Serial Dilutions compound_prep->mtt compound_prep->caspase compound_prep->mmp cc50 Calculate CC50 mtt->cc50 si Determine Selectivity Index cc50->si ic50 Calculate IC50 ic50->si

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

signaling_pathway cluster_initiator Cytotoxicity Initiator cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade hiv_in_8 This compound mito_dysfunction Mitochondrial Dysfunction hiv_in_8->mito_dysfunction Off-target effect mmp_loss ΔΨm Loss mito_dysfunction->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: HIV-IN-8 Resistance Mutation Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the resistance mutation profiling of novel HIV integrase inhibitors, such as HIV-IN-8.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for an integrase inhibitor like this compound?

A1: this compound, as an integrase strand transfer inhibitor (INSTI), targets the HIV-1 integrase enzyme. This enzyme is crucial for the viral life cycle, specifically for integrating the viral DNA into the host cell's genome. By blocking this step, this compound prevents the virus from establishing a productive infection.

Q2: How does resistance to this compound and other integrase inhibitors develop?

A2: Resistance to integrase inhibitors typically arises from specific amino acid mutations in the integrase enzyme. These mutations can alter the enzyme's structure, reducing the binding affinity of the inhibitor and thereby diminishing its effectiveness. The selective pressure exerted by the drug allows these resistant viral variants to become the dominant strain in a patient.

Q3: What are the principal methods for detecting resistance to this compound?

A3: The two main methods for detecting HIV drug resistance are genotypic and phenotypic assays.[1]

  • Genotypic Assays: These methods identify specific resistance-associated mutations in the HIV genome, typically through sequencing the integrase gene.[1]

  • Phenotypic Assays: These assays directly measure the ability of the virus to replicate in the presence of varying concentrations of the drug.[1]

Q4: When should resistance testing be performed in a clinical or research setting?

A4: Resistance testing is recommended at the entry into care to guide the selection of an initial antiretroviral regimen.[2] It is also crucial when a patient is experiencing virologic failure, indicated by a viral load of over 200 copies/mL, to guide changes in their treatment regimen.[2] For optimal results, testing should be done while the patient is still on the failing therapy or within four weeks of discontinuing it.[2]

Data Presentation: Integrase Inhibitor Resistance Mutations

The following table summarizes key resistance mutations for integrase inhibitors and their impact on drug susceptibility, presented as a fold change in the 50% inhibitory concentration (IC50) compared to the wild-type virus.

MutationRaltegravir (RAL) Fold ChangeElvitegravir (EVG) Fold ChangeDolutegravir (DTG) Fold ChangeNotes
T66A---A common major INSTI-drug resistance mutation.[3]
T97AMinimal Effect~3-foldMinimal EffectA common polymorphic mutation; significantly reduces susceptibility in combination with other mutations.[4]
G118R--Can be selected by DTG.Observed in non-B subtypes.[3]
Y143R~2.6-fold~2.7-fold-A primary mutation pathway for resistance.[2]
E138K---A major INSTI-drug resistance mutation.[3]
S147G---A major INSTI-drug resistance mutation.[3]
Q148R~3-fold~36-fold-A primary mutation pathway; often occurs with G140S.[2]
N155H~2.4-fold~62-foldMinimal EffectA common primary mutation; reduces susceptibility to DTG and CAB in combination with other mutations.[2][4]
G140S/Q148R>300-fold~286-fold~1.5 to 8.4-foldA common combination conferring high-level resistance to first-generation INSTIs.[2]
R263K~0.9-fold~12-foldCan be selected by DTG.Confers moderate resistance to EVG.[2]

Note: Fold change values can vary between studies and assay systems. The data presented here are representative values.

Experimental Protocols

Detailed Methodology 1: Genotypic Resistance Profiling (Sanger Sequencing)

This protocol outlines the steps for identifying resistance mutations in the HIV integrase gene using Sanger sequencing.

  • Sample Collection and RNA Extraction:

    • Collect plasma from EDTA-anticoagulated blood samples.

    • Extract viral RNA from plasma (minimum viral load of 1,000 copies/mL is recommended) using a commercial viral RNA extraction kit, following the manufacturer's instructions.

  • Reverse Transcription and First-Round PCR:

    • Perform a one-step reverse transcription and PCR (RT-PCR) to convert the viral RNA into cDNA and amplify the integrase region.

    • Use primers specific to conserved regions flanking the integrase gene.

    • Run the reaction in a thermal cycler with the appropriate program.

  • Nested PCR:

    • Use the product from the first-round PCR as a template for a second round of PCR (nested PCR) with primers internal to the first-round primers. This increases the specificity and yield of the target amplicon.

    • Verify the PCR product by running a small amount on an agarose gel. A single, bright band of the expected size should be visible.

  • PCR Product Purification:

    • Purify the nested PCR product to remove unincorporated dNTPs, primers, and enzymes. This can be done using a column-based purification kit or enzymatic cleanup (e.g., ExoSAP-IT).

  • Cycle Sequencing:

    • Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (forward or reverse), and a BigDye Terminator mix.

    • Perform the cycle sequencing in a thermal cycler.

  • Sequencing Product Purification:

    • Purify the cycle sequencing products to remove unincorporated dye terminators.

  • Capillary Electrophoresis:

    • Resuspend the purified sequencing products in Hi-Di Formamide.

    • Run the samples on an automated capillary electrophoresis sequencer (e.g., ABI 3730xl).

  • Data Analysis:

    • Analyze the raw sequencing data (chromatograms) using sequencing analysis software.

    • Assemble the forward and reverse sequences to obtain a consensus sequence of the integrase gene.

    • Align the consensus sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations.

    • Interpret the clinical significance of the identified mutations using a public database such as the Stanford University HIV Drug Resistance Database.

Detailed Methodology 2: Phenotypic Resistance Profiling

This protocol describes a recombinant virus assay to determine the phenotypic susceptibility of HIV to this compound.

  • Amplification of Patient-Derived Integrase Gene:

    • Follow steps 1-3 from the Genotypic Resistance Profiling protocol to amplify the integrase gene from a patient's plasma sample.

  • Creation of Recombinant Virus:

    • Clone the amplified integrase gene fragment into an HIV-1 vector that is deficient in the corresponding region.

    • Co-transfect a suitable cell line (e.g., HEK293T) with the recombinant vector and a packaging plasmid that provides other necessary viral proteins.

    • Harvest the supernatant containing the recombinant virus particles.

  • Drug Susceptibility Assay:

    • Plate a reporter cell line (e.g., TZM-bl, which expresses luciferase upon HIV infection) in a 96-well plate.

    • Prepare serial dilutions of this compound and a panel of other relevant antiretroviral drugs.

    • Infect the reporter cells with the patient-derived recombinant virus in the presence of the drug dilutions. Include a no-drug control and a wild-type reference virus control.

    • Incubate the plates for 48-72 hours.

  • Quantification of Viral Replication:

    • Measure the reporter gene expression (e.g., luciferase activity) in each well.

  • Data Analysis:

    • Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the patient-derived virus and the wild-type reference virus.

    • The fold change in resistance is calculated as the ratio of the IC50 of the patient's virus to the IC50 of the reference virus.

Troubleshooting Guides

Q: My Sanger sequencing reaction failed, resulting in no or very low signal. What are the possible causes?

A: There are several potential reasons for a failed sequencing reaction:

  • Low Template Concentration: This is a common issue. Ensure your purified PCR product has a sufficient concentration.

  • Poor DNA Quality: Contaminants from the sample or purification process can inhibit the sequencing reaction.

  • Incorrect Primer: Verify that you are using the correct sequencing primer and that it has a unique binding site on your template.

  • Blocked Capillary on the Sequencer: This is an instrument issue that may require maintenance.

Q: The chromatogram from my Sanger sequencing has a lot of background noise. How can I fix this?

A: Background noise can be caused by:

  • Multiple Templates: If your PCR was not specific, you may have multiple templates in your reaction. Gel-purifying the PCR product of interest can help.

  • Multiple Primers: Ensure that only one sequencing primer was added to the reaction.

  • Primer Dimers or Unincorporated Primers: Inadequate cleanup of the PCR product can lead to noise.

Q: In my phenotypic assay, I'm seeing high variability between replicate wells. What could be the cause?

A: High variability can stem from:

  • Inconsistent Cell Seeding: Ensure that cells are evenly distributed in each well of the 96-well plate.

  • Pipetting Errors: Inaccurate pipetting of the virus or drug dilutions can lead to significant variability.

  • Cell Viability Issues: Poor cell health can affect the consistency of the assay.

Q: My NGS data shows a large number of low-frequency variants. How do I determine which are real mutations and which are sequencing errors?

A: Distinguishing true low-frequency mutations from sequencing errors in NGS data is a critical challenge. Key considerations include:

  • Sequencing Depth: Ensure you have sufficient sequencing depth for the level of sensitivity you are trying to achieve.

  • Quality Scores: Filter out reads with low-quality scores.

  • Bioinformatics Pipeline: Use a validated bioinformatics pipeline that is specifically designed to call low-frequency variants and can account for sequencing errors.

  • Thresholds: Set a reasonable frequency threshold for calling a mutation (e.g., >1%). The clinical significance of variants below this threshold is often unclear.

Visualizations

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Integrase Enzyme Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New HIV Virion New HIV Virion Assembly & Budding->New HIV Virion HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating HIV_IN_8 This compound HIV_IN_8->Integration Inhibits

Caption: HIV Life Cycle and Integrase Inhibition.

Experimental_Workflow cluster_genotypic Genotypic Profiling cluster_phenotypic Phenotypic Profiling RNA_Extraction Viral RNA Extraction RT_PCR RT-PCR & Nested PCR RNA_Extraction->RT_PCR Sanger_Sequencing Sanger Sequencing RT_PCR->Sanger_Sequencing NGS Next-Gen Sequencing RT_PCR->NGS Recombinant_Virus Create Recombinant Virus RT_PCR->Recombinant_Virus Data_Analysis_Geno Sequence Analysis & Mutation Calling Sanger_Sequencing->Data_Analysis_Geno NGS->Data_Analysis_Geno Resistance_Report Resistance Profile Report Data_Analysis_Geno->Resistance_Report Susceptibility_Assay Drug Susceptibility Assay Recombinant_Virus->Susceptibility_Assay Data_Analysis_Pheno Calculate IC50 & Fold Change Susceptibility_Assay->Data_Analysis_Pheno Data_Analysis_Pheno->Resistance_Report Patient_Sample Patient Plasma Sample Patient_Sample->RNA_Extraction

Caption: Experimental Workflow for this compound Resistance Profiling.

Troubleshooting_Logic Start Sequencing Reaction Failed Check_Template Check Template Concentration & Quality Start->Check_Template Check_Primers Verify Primer Design & Integrity Check_Template->Check_Primers Template OK Rerun_Cleanup Re-purify PCR Product Check_Template->Rerun_Cleanup Template Low/Impure Redesign_Primer Redesign Sequencing Primer Check_Primers->Redesign_Primer Primer Issue Instrument_Check Check Instrument Performance Check_Primers->Instrument_Check Primers OK Rerun_Cleanup->Check_Template Redesign_PCR Optimize/Redesign PCR Redesign_PCR->Start Redesign_Primer->Start Successful_Run Successful Sequencing Run Instrument_Check->Redesign_PCR Noisy Data/Multiple Products Instrument_Check->Successful_Run Instrument OK

Caption: Troubleshooting Logic for Failed Sequencing Reactions.

References

Technical Support Center: Troubleshooting In Vitro Experiments with HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "HIV-IN-8" is not a widely recognized designation for a specific HIV integrase inhibitor in scientific literature. Therefore, this guide focuses on Raltegravir (Isentress, MK-0518) , a well-characterized and widely used first-generation HIV integrase strand transfer inhibitor (INSTI), to provide a detailed and practical troubleshooting resource for researchers. The principles and methodologies described here are broadly applicable to other INSTIs.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Raltegravir in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Raltegravir?

A1: Raltegravir is an integrase strand transfer inhibitor (INSTI). It specifically targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[1][2] The integrase enzyme catalyzes the insertion of the viral DNA into the host cell's genome. Raltegravir binds to the active site of the integrase enzyme, preventing the "strand transfer" step of integration.[1][2] This effectively blocks the virus's ability to establish a permanent infection in the host cell and replicate.

Q2: What is the recommended solvent for dissolving Raltegravir for in vitro use?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving Raltegravir and other nonpolar and polar compounds for in vitro assays.[3] It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in the culture well below 0.5% and ideally at or below 0.1%.

Q3: What are the typical IC50/EC50 values for Raltegravir in vitro?

A3: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Raltegravir can vary depending on the cell type, HIV-1 strain, and assay conditions. However, typical values are in the low nanomolar range. For example, in cell culture, Raltegravir has shown antiviral activity with an IC95 (95% inhibitory concentration) of 31 ± 20 nmol/L against wild-type HIV-1.[4] Another study reported an in vitro IC50 of 2–7 nM for the inhibition of the strand transfer activity of purified HIV-1 integrase.[5]

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of HIV Replication
Possible Cause Suggested Solution
Incorrect Drug Concentration Verify calculations for serial dilutions. Prepare fresh dilutions from a new stock solution. Ensure the final concentration in the assay is within the expected effective range (low nM).
Degraded Raltegravir Store Raltegravir stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh working solutions for each experiment.
Resistant HIV-1 Strain If using a laboratory-adapted or clinical isolate, verify its sensitivity to Raltegravir. Resistance to Raltegravir is often associated with mutations in the integrase gene.[4]
Assay Variability Ensure consistent cell seeding density, virus input (MOI), and incubation times. Include appropriate controls (virus only, cells only, vehicle control).
Suboptimal Assay Readout For p24 ELISA, ensure the standard curve is accurate and the samples are within the linear range of the assay. If using a luciferase reporter assay, check for quenching effects of the compound.
Problem 2: High Background or False Positives in p24 ELISA
Possible Cause Suggested Solution
Inadequate Washing Increase the number and vigor of wash steps between antibody incubations to remove unbound reagents.
Non-specific Antibody Binding Use a high-quality, specific anti-p24 antibody. Optimize the concentration of the primary and secondary antibodies. Ensure the blocking buffer is effective.
Contamination Use sterile technique throughout the assay to prevent bacterial or fungal contamination, which can interfere with the assay.
Plate Reader Settings Ensure the correct wavelength and filter settings are used for reading the plate.
Problem 3: Observed Cytotoxicity at Active Concentrations
Possible Cause Suggested Solution
High DMSO Concentration Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration to assess its effect on cell viability.
Compound-Induced Cytotoxicity Perform a separate cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50). The therapeutic index (TI = CC50/IC50) should be high, indicating that the antiviral effect is not due to cell killing.
Contaminated Compound Ensure the purity of the Raltegravir compound. If possible, obtain a new batch from a reputable supplier.
Sensitive Cell Line Some cell lines may be more sensitive to the compound or the vehicle. Test the compound on a different cell line if possible.

Quantitative Data Summary

The following table summarizes key in vitro quantitative data for Raltegravir.

Parameter Value Assay Conditions Reference
IC95 (Wild-Type HIV-1) 31 ± 20 nMHuman T lymphoid cell cultures[4]
IC50 (Integrase Strand Transfer) 2–7 nMPurified HIV-1 integrase[5]
IC95 (HIV-2) 6 nMCEMx174 cells[4]
Protein Binding ~83%Human plasma[4]

Experimental Protocols

HIV-1 Replication Assay (p24 ELISA)

This protocol is a general guideline for assessing the inhibition of HIV-1 replication in a cell-based assay using the measurement of the p24 capsid protein as a readout.

Materials:

  • Target cells (e.g., TZM-bl, MT-4, or activated primary CD4+ T cells)

  • HIV-1 virus stock of known titer

  • Raltegravir

  • Complete cell culture medium

  • 96-well cell culture plates

  • p24 ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed target cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well). Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Raltegravir in culture medium. The final concentrations should bracket the expected EC50.

  • Treatment and Infection: Add the diluted Raltegravir to the cells. Immediately after, add the HIV-1 virus stock at a predetermined multiplicity of infection (MOI). Include virus-only (no drug) and cell-only (no virus, no drug) controls.

  • Incubation: Incubate the plates for 3-7 days at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the percentage of p24 inhibition against the log of the Raltegravir concentration. Calculate the EC50 value from this curve.

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cells (same as in the replication assay)

  • Raltegravir

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the same density as the replication assay. Incubate overnight.

  • Compound Treatment: Add serial dilutions of Raltegravir to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the same duration as the replication assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the Raltegravir concentration. Calculate the CC50 value.

Visualizations

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Raltegravir Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Formation Host_DNA Host Chromosome PIC->Host_DNA Nuclear Import Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Strand Transfer Raltegravir Raltegravir integration_step integration_step Raltegravir->integration_step Blocks

Caption: HIV Integration Pathway and the Site of Raltegravir Action.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Target Cells D Seed Cells in 96-well Plate A->D B Prepare Raltegravir Dilutions E Add Raltegravir and HIV-1 B->E C Prepare HIV-1 Stock C->E D->E F Incubate (3-7 days) E->F G Collect Supernatant (p24) or Add MTT Reagent (Cytotoxicity) F->G H Perform ELISA or Read Absorbance G->H I Calculate EC50 and CC50 H->I

Caption: General Experimental Workflow for In Vitro Evaluation of Raltegravir.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of investigational, poorly soluble HIV integrase inhibitors, exemplified here by the hypothetical compound HIV-IN-8.

Disclaimer: Specific experimental data for a compound designated "this compound" is not publicly available. The following information is based on established principles for improving the bioavailability of poorly soluble drugs and data from other antiretroviral agents. All protocols and data are for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies with this compound show very low plasma concentrations after oral administration. What are the likely causes?

Low oral bioavailability of investigational compounds like this compound is often attributed to poor aqueous solubility and/or low intestinal permeability. These factors limit the dissolution of the drug in the gastrointestinal fluids and its subsequent absorption into the bloodstream. Other contributing factors can include first-pass metabolism in the liver and efflux by intestinal transporters.

Q2: What are the initial steps to troubleshoot poor oral bioavailability?

The first step is to characterize the physicochemical properties of your compound. Key parameters include its aqueous solubility at different pH values, its lipophilicity (LogP), and its permeability (e.g., using a Caco-2 cell assay). This will help you classify the compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate formulation strategy. Most HIV inhibitors are poorly soluble.

Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs?

Several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds. These include:

  • Lipid-based formulations: Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can improve solubility and absorption.

  • Solid dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.[1][2][3]

  • Particle size reduction: Micronization or nanocrystal technology increases the surface area for dissolution.

  • Use of excipients: Incorporating solubilizing agents, surfactants, or cyclodextrins can improve aqueous solubility.[2][3][4][5]

Q4: How do I choose the right formulation strategy for this compound?

The choice of formulation depends on the specific properties of this compound. A decision tree can guide your selection process.

G Formulation Strategy Selection for this compound start Characterize this compound (Solubility, Permeability) bcs_class Determine BCS Class start->bcs_class class_ii BCS Class II (Low Solubility, High Permeability) bcs_class->class_ii Low Solubility, High Permeability class_iv BCS Class IV (Low Solubility, Low Permeability) bcs_class->class_iv Low Solubility, Low Permeability lipid_form Lipid-Based Formulations (SMEDDS) class_ii->lipid_form solid_disp Solid Dispersions (Amorphous Form) class_ii->solid_disp particle_size Particle Size Reduction (Nanocrystals) class_ii->particle_size class_iv->lipid_form class_iv->solid_disp perm_enhancers Consider Permeability Enhancers class_iv->perm_enhancers

Caption: Decision tree for selecting a formulation strategy.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Low and variable plasma exposure in animal studies. Poor aqueous solubility leading to inconsistent dissolution.1. Develop a lipid-based formulation (e.g., SMEDDS) to improve solubilization. 2. Prepare an amorphous solid dispersion to enhance the dissolution rate.
High inter-individual variability in pharmacokinetic (PK) data. Food effects on drug absorption; inconsistent GI motility.1. Conduct PK studies in both fasted and fed states to assess food effects. 2. Standardize the dosing procedure and animal handling to minimize variability.
Initial high plasma concentration followed by a rapid decline. High first-pass metabolism in the liver.1. Consider co-administration with a pharmacokinetic enhancer (booster) like ritonavir or cobicistat, if compatible. 2. Investigate alternative routes of administration (e.g., parenteral) to bypass the liver.
Low in vitro permeability in Caco-2 assays. The compound is a substrate for efflux transporters (e.g., P-glycoprotein).1. Co-incubate with known efflux pump inhibitors (e.g., verapamil) in Caco-2 assays to confirm. 2. Formulate with excipients that can inhibit efflux transporters.

Experimental Protocols

Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol describes the preparation of a SMEDDS formulation to improve the oral bioavailability of a poorly water-soluble compound like this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the microemulsion region, prepare various ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for transparency and phase separation.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a clear glass vial.

    • Vortex the mixture until a homogenous isotropic mixture is obtained. A gentle warming in a water bath (40-50°C) may be used if necessary.

    • Add the predetermined amount of this compound to the mixture.

    • Vortex and gently warm until the drug is completely dissolved.

  • Characterization:

    • Droplet Size Analysis: Dilute the SMEDDS formulation with water and measure the globule size using a dynamic light scattering instrument.

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.

G SMEDDS Preparation Workflow start Start excipient_screening Screen Excipients (Oils, Surfactants, Co-surfactants) start->excipient_screening phase_diagram Construct Ternary Phase Diagrams excipient_screening->phase_diagram formulation Prepare SMEDDS Formulation phase_diagram->formulation characterization Characterize SMEDDS (Droplet Size, Dissolution) formulation->characterization end End characterization->end

Caption: Workflow for the preparation and characterization of a SMEDDS formulation.

Data Presentation

The following tables summarize hypothetical pharmacokinetic data from a simulated in vivo study in rats, comparing a simple suspension of this compound to a SMEDDS formulation.

Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, oral)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Suspension 150 ± 352.0 ± 0.5650 ± 120100 (Reference)
SMEDDS 980 ± 1501.0 ± 0.54500 ± 550692

Data are presented as mean ± standard deviation (n=6).

Table 2: Physicochemical Properties of Hypothetical this compound

ParameterValue
Molecular Weight ~440 g/mol
Aqueous Solubility (pH 7.4) < 1 µg/mL
LogP 4.8
BCS Class (Predicted) II or IV

Signaling Pathways

While the direct signaling pathways affected by this compound are not known, as an integrase inhibitor, its primary target is the HIV integrase enzyme, which is crucial for the integration of viral DNA into the host cell genome. Blocking this step prevents the establishment of a productive infection.

G Mechanism of Action of HIV Integrase Inhibitors hiv_rna HIV RNA viral_dna Viral DNA hiv_rna->viral_dna Reverse Transcription integrase HIV Integrase viral_dna->integrase integration Integration into Host DNA integrase->integration blocked Integration Blocked integrase->blocked provirus Provirus Formation integration->provirus hiv_in_8 This compound hiv_in_8->integrase Inhibits replication Viral Replication provirus->replication

Caption: Simplified pathway showing the action of HIV integrase inhibitors.

References

Technical Support Center: Metabolic Stability and Degradation of Novel HIV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolic stability and degradation pathways of novel HIV inhibitors. While specific data for Hiv-IN-8 is not extensively available in public literature, this guide offers a framework for addressing common experimental challenges and questions, drawing on established methodologies and data from other HIV inhibitors.

Frequently Asked Questions (FAQs)

Q1: Where do I begin to assess the metabolic stability of my novel HIV inhibitor?

The initial assessment of metabolic stability is crucial for any new drug candidate. A common starting point is to determine the compound's in vitro half-life (t½) using subcellular fractions from relevant species, particularly human. Human Liver Microsomes (HLM) are a widely used and commercially available resource for this purpose. These experiments will provide a preliminary indication of the compound's susceptibility to metabolism by key drug-metabolizing enzymes.

Q2: What are the primary enzyme families I should be concerned about for HIV inhibitors?

For most small molecule HIV inhibitors, the Cytochrome P450 (CYP) superfamily of enzymes is the primary contributor to metabolism.[1][2] Specifically, CYP3A4 is a major enzyme involved in the metabolism of many antiretroviral drugs, including protease inhibitors.[2][3][4] Other CYP isoforms, such as CYP2D6, CYP2C9, and CYP2C19, can also play a role.[2][3][5] It's also important to consider Phase II metabolizing enzymes, such as N-acetyltransferase 2 (NAT2) and xanthine oxidase (XO), which can be altered in HIV-infected patients.[5]

Q3: How can I identify the metabolites of my compound?

Metabolite identification is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). By comparing the mass spectra of the parent compound with the spectra of samples incubated with metabolically active systems (e.g., HLM with NADPH), you can identify potential metabolites based on mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydroxylation, glucuronidation). Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q4: What are some common challenges in metabolic stability assays and how can I troubleshoot them?

Unexpected results are common in experimental biology. The troubleshooting guide below addresses some frequent issues encountered during the assessment of metabolic stability for novel compounds.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Very rapid metabolism (t½ < 5 min) High intrinsic clearance of the compound.- Confirm results with a lower protein concentration. - Consider using hepatocytes for a more complete metabolic picture. - If using recombinant enzymes, test a panel of CYPs to identify the key metabolizing enzyme(s).
No metabolism observed - Compound is highly stable. - Incorrect assay conditions (e.g., inactive enzyme, missing cofactor). - Analytical method not sensitive enough.- Run a positive control with a known substrate to confirm enzyme activity. - Ensure NADPH or other necessary cofactors are present and fresh. - Optimize the analytical method to improve sensitivity and detection.
High variability between replicates - Poor compound solubility. - Inconsistent pipetting or sample handling. - Instability of the compound in the assay matrix.- Check the solubility of the compound in the incubation buffer. The use of a small percentage of organic solvent (e.g., <1% DMSO) may be necessary. - Use calibrated pipettes and ensure thorough mixing. - Assess the stability of the compound in buffer without enzyme or cofactors.
Discrepancy between in vitro and in vivo data - Involvement of non-CYP metabolic pathways. - Role of drug transporters. - Extrahepatic metabolism.- Investigate metabolism by other enzyme families (e.g., UGTs, SULTs). - Use cellular models (e.g., hepatocytes) that express transporters. - Consider in vivo studies in animal models to understand the complete pharmacokinetic profile.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes metabolic stability data for other HIV inhibitors to provide a comparative baseline.

Compound System Parameter Value Reference
PF-74Human Liver MicrosomesVery short (exact value not specified)[7]
PF-74 Analog (CX17, s-enantiomer)Human Liver Microsomes204-fold increase compared to PF-74[7]
ABT-378 (Lopinavir)Human Liver MicrosomesRate of Metabolism2.39 - 9.80 nmol/mg/min[6]
RitonavirHuman Liver MicrosomesIC50 for CYP3A0.07 - 2 µM[3]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a novel HIV inhibitor.

Materials:

  • Test compound (e.g., this compound)

  • Human Liver Microsomes (pooled, commercially available)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Positive control substrate (e.g., testosterone for CYP3A4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in 0.1 M phosphate buffer containing HLM (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex and centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression will be the rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate HLM and Compound at 37°C prep_compound->pre_incubate prep_hlm Prepare HLM Incubation Mixture prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction & Precipitate Protein time_points->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Data Analysis (Calculate t½) lcms->data_analysis metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cyp3a4 CYP3A4 metabolite1 Oxidized Metabolites cyp3a4->metabolite1 cyp2d6 CYP2D6 cyp2d6->metabolite1 cyp2c19 CYP2C19 cyp2c19->metabolite1 other_cyps Other CYPs other_cyps->metabolite1 ugts UGTs metabolite2 Conjugated Metabolites ugts->metabolite2 sults SULTs sults->metabolite2 drug HIV Inhibitor drug->cyp3a4 Oxidation, Hydroxylation, etc. drug->cyp2d6 Oxidation, Hydroxylation, etc. drug->cyp2c19 Oxidation, Hydroxylation, etc. drug->other_cyps Oxidation, Hydroxylation, etc. metabolite1->ugts Glucuronidation, Sulfation, etc. metabolite1->sults Glucuronidation, Sulfation, etc. excretion Excretion metabolite1->excretion metabolite2->excretion troubleshooting_flowchart start Unexpected Result in Metabolic Assay q1 Is the positive control working? start->q1 a1_yes Check Compound Properties q1->a1_yes Yes a1_no Check Assay Reagents & Conditions q1->a1_no No q2 Is the compound soluble? a1_yes->q2 end Re-run Experiment a1_no->end a2_yes Assess Compound Stability in Matrix q2->a2_yes Yes a2_no Modify Formulation/Solvent q2->a2_no No a2_yes->end a2_no->end

References

Technical Support Center: Novel HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel HIV integrase inhibitors (INIs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My novel HIV integrase inhibitor has poor aqueous solubility. What are some common formulation strategies to improve its solubility for in vitro assays?

A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors, including novel HIV INIs. Here are some strategies to address this:

  • Co-solvents: Employing organic co-solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can significantly enhance solubility. It is crucial to determine the final concentration of the co-solvent that is non-toxic to the cells used in your assays.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility. The Henderson-Hasselbalch equation can be used to predict the pH at which the compound will be in its more soluble ionized form.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic inhibitor, thereby increasing its apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

  • Nanoparticle Formulations: For in vivo studies, formulating the inhibitor into nanoparticles can improve both solubility and bioavailability.

It is recommended to perform a solubility study to determine the optimal formulation for your specific compound.

Q2: I am observing inconsistent IC50 values for my HIV integrase inhibitor in cell-based assays. What could be the potential causes?

A2: Inconsistent IC50 values can arise from several factors:

  • Compound Precipitation: If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration. Visually inspect the wells for any signs of precipitation.

  • Serum Protein Binding: Components of fetal bovine serum (FBS) in the culture medium can bind to the inhibitor, reducing its free concentration and thus its apparent potency. Consider performing assays in serum-free media or quantifying the extent of protein binding.

  • Cell Density: The number of cells per well can influence the apparent IC50. Ensure consistent cell seeding density across all experiments.

  • Assay Variability: Inherent variability in biological assays can contribute to fluctuations in IC50 values. Include appropriate positive and negative controls in every experiment to monitor assay performance.

  • Compound Stability: The inhibitor may be unstable in the assay medium, degrading over the course of the experiment. The stability of the compound under assay conditions should be assessed.

Q3: How can I determine if my novel inhibitor targets the HIV integrase enzyme directly?

A3: To confirm direct inhibition of HIV integrase, you can perform in vitro integrase assays using purified recombinant integrase enzyme and oligonucleotide substrates that mimic the viral DNA ends. A decrease in the enzymatic activity (3'-processing or strand transfer) in the presence of your compound would indicate direct inhibition. Several commercial kits are available for this purpose.

Troubleshooting Guides

Problem: Compound Precipitation in Cell Culture Medium
Potential Cause Troubleshooting Step
Poor aqueous solubility.Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it further in the medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells.
Exceeding the solubility limit in the final assay medium.Determine the maximum solubility of your compound in the cell culture medium. Perform experiments at concentrations below this limit.
Interaction with media components.Test the solubility of the compound in different types of cell culture media or in simpler buffered solutions.
Problem: High Background Signal in In Vitro Integrase Assay
Potential Cause Troubleshooting Step
Contamination of reagents.Use fresh, nuclease-free water and reagents. Filter-sterilize all buffers.
Non-specific binding of detection antibody.Increase the number of washing steps. Optimize the concentration of the blocking agent and the detection antibody.
Autofluorescence of the compound.Run a control experiment with the compound alone (without the enzyme or substrates) to measure its intrinsic fluorescence at the detection wavelength.

Data Presentation

Table 1: Solubility of Selected HIV Protease Inhibitors in Human Intestinal Fluids

HIV Protease InhibitorSolubility in FaHIF (µM)Solubility in FeHIF (µM)
Ritonavir7N/A
AtazanavirN/A15
Darunavir327409

*FaHIF: Fasted-state Human Intestinal Fluids; FeHIF: Fed-state Human Intestinal Fluids. Data from a study on HIV protease inhibitors, highlighting the general issue of poor solubility for anti-HIV drugs.[1]

Experimental Protocols

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is a generalized procedure for assessing the inhibitory activity of a compound on the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (containing MgCl2 or MnCl2)

  • Test Compound (dissolved in a suitable solvent)

  • Detection Reagent (e.g., a fluorescent DNA intercalating dye)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing the assay buffer, donor DNA, and target DNA.

  • Add varying concentrations of the test compound to the wells of the microplate. Include a positive control (a known integrase inhibitor) and a negative control (solvent only).

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding the recombinant HIV-1 integrase to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of strand transfer product formed using a suitable detection method, such as fluorescence measurement after adding a DNA intercalating dye.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

HIV_Integration_Pathway cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Integrase Integrase Pre-integration Complex (PIC) Pre-integration Complex (PIC) Integrase->Pre-integration Complex (PIC) Integrated Provirus Integrated Provirus Integrase->Integrated Provirus Catalyzes Viral DNA->Pre-integration Complex (PIC) Host DNA Host DNA Pre-integration Complex (PIC)->Host DNA Nuclear Import Host DNA->Integrated Provirus Integration (Strand Transfer) Novel INI Novel Integrase Inhibitor Novel INI->Integrase Inhibits

Caption: Simplified signaling pathway of HIV integration and the target of novel integrase inhibitors.

Troubleshooting_Workflow start Inconsistent IC50 in Cell-Based Assay precipitate Check for Compound Precipitation start->precipitate solubility Optimize Formulation: - Co-solvents - pH adjustment - Surfactants precipitate->solubility Yes serum Assess Serum Protein Binding precipitate->serum No solubility->serum serum_free Perform Assay in Serum-Free Medium serum->serum_free High Binding stability Evaluate Compound Stability serum->stability Low Binding serum_free->stability fresh_compound Use Freshly Prepared Compound Solutions stability->fresh_compound Unstable end Consistent IC50 Achieved stability->end Stable fresh_compound->end

Caption: Logical workflow for troubleshooting inconsistent IC50 values in cell-based assays for novel HIV integrase inhibitors.

References

Technical Support Center: Overcoming Experimental Variability with HIV-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HIV-1 integrase inhibitor 8 (HIV-IN-8). It offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key technical data to help mitigate experimental variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is HIV-1 integrase inhibitor 8 (this compound) and what is its primary mechanism of action?

A1: HIV-1 integrase inhibitor 8 is a compound that targets the HIV-1 integrase enzyme, a crucial component for viral replication. Integrase facilitates the insertion of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[1][2][3] this compound inhibits both of these activities, thereby preventing the integration of the viral genome and halting viral replication.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the compound in powder form should be kept at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: What is the optimal solvent for dissolving this compound?

A3: this compound is soluble in DMSO, with a maximum solubility of 125 mg/mL (405.30 mM). It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and water content can significantly impact solubility. Ultrasonic treatment may be necessary to fully dissolve the compound.

Q4: What are the known IC50 values for this compound in biochemical assays?

A4: In in-vitro assays using Mn2+ as a cofactor, this compound has demonstrated inhibitory activity against both 3'-processing and strand-transfer functions of HIV-1 integrase. The specific IC50 values are detailed in the data table below.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for HIV-1 integrase inhibitor 8.

Parameter Value Assay Conditions Reference
IC50 (3'-processing) 275 µMGel-based assay with Mn2+ cofactor
IC50 (Strand Transfer) 200 µMGel-based assay with Mn2+ cofactor
LD50 (Cytotoxicity) 20 µMHeLa Cells
Molecular Weight 308.41 g/mol -
Formula C21H24O2-
CAS Number 1568-80-5-
Storage Conditions Duration Reference
Powder at -20°C 3 years
Powder at 4°C 2 years
In Solvent at -80°C 6 months
In Solvent at -20°C 1 month

Troubleshooting Guide

This guide addresses common issues encountered during in-vitro HIV integrase assays.

Problem Potential Cause Recommended Solution
Low or No Integrase Activity (Low Positive Control Signal) 1. Inactive Enzyme- Spin down the integrase enzyme before use. - Ensure proper storage of the enzyme at -20°C or colder and avoid excessive freeze-thaw cycles. - Thaw the enzyme on ice for five minutes before use.
2. Suboptimal Reagent Preparation- Pre-warm reaction buffer and blocking solution to 37°C before starting the assay. - Ensure that Beta-mercaptoethanol (BME) has been added to the reaction buffer within one week of use. - Gently swirl the reaction buffer before use to ensure it is well-mixed.
3. Incorrect Incubation Times- Adhere strictly to the recommended incubation times, typically within +/- 2 minutes.
High Background Signal (High Negative Control Signal) 1. Contaminated Reagents- Replace the reaction buffer. - Use fresh, sterile distilled water for all dilutions.
2. Insufficient Washing- Ensure complete removal of liquid from wells after each washing step by patting the plate on paper towels. - Increase the number of washes or the volume of wash buffer.
3. Plate Edge Effects- Whenever possible, use the inner wells of the 96-well plate for critical experiments, as outer wells may show slight performance differences.
High Variability Between Replicates 1. Pipetting Inaccuracy- Use calibrated pipettes and ensure consistent technique. - Prepare a master mix for reagents to be added to multiple wells.
2. Compound Precipitation- Visually inspect wells for any signs of compound precipitation after addition. - If precipitation is observed, consider reducing the final DMSO concentration (typically should not exceed 5%). - Ensure this compound is fully dissolved in DMSO before preparing dilutions.
3. Inconsistent Plate Reading- Check the plate reader settings, ensuring the correct wavelength (e.g., 450 nm for TMB-based assays) is used. - Remove any large bubbles from wells before reading.
Unexpected IC50 Values 1. Incorrect Compound Concentration- Verify the initial stock concentration and the dilution series. - Use freshly prepared dilutions for each experiment.
2. Assay Conditions- Be aware that IC50 values can be influenced by factors such as the concentration of metal cofactors (Mg2+ vs. Mn2+), enzyme concentration, and substrate concentration.[4]

Visual Guides and Workflows

HIV-1 Integrase Signaling Pathway and Inhibition

HIV_Integrase_Pathway cluster_virus HIV-1 Lifecycle cluster_host Host Cell cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Complex Formation Integrase HIV-1 Integrase PIC->Integrase Nuclear Import Host_DNA Host Chromosomal DNA Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration New_Virions New Virions Integrated_Provirus->New_Virions Transcription & Translation Integrase->Host_DNA Processing 3'-Processing Integrase->Processing catalyzes Strand_Transfer Strand Transfer Processing->Strand_Transfer enables Inhibitor This compound Inhibitor->Processing inhibits Inhibitor->Strand_Transfer inhibits

Caption: Mechanism of HIV-1 integrase and inhibition by this compound.

Experimental Workflow for In-Vitro Integrase Assay

Experimental_Workflow start Start prep_plate Coat 96-well plate with Donor Substrate (DS) DNA start->prep_plate wash1 Wash Plate prep_plate->wash1 add_enzyme Add HIV-1 Integrase (Positive Control) or Buffer (Negative Control) wash1->add_enzyme add_inhibitor Add this compound Dilutions add_enzyme->add_inhibitor incubate1 Incubate (e.g., 30 min at 37°C) add_inhibitor->incubate1 add_ts Add Target Substrate (TS) DNA incubate1->add_ts incubate2 Incubate (e.g., 60 min at 37°C) add_ts->incubate2 wash2 Wash Plate incubate2->wash2 add_antibody Add HRP-conjugated Antibody wash2->add_antibody incubate3 Incubate (e.g., 30 min at 37°C) add_antibody->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (e.g., 10 min at RT) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Caption: General workflow for a colorimetric HIV-1 integrase assay.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Experiment Yields Unexpected Results check_controls Are Controls (POS/NEG) within expected range? start->check_controls pos_low Positive Control Signal Too Low? check_controls->pos_low No high_variability High Variability Between Replicates? check_controls->high_variability Yes neg_high Negative Control Signal Too High? pos_low->neg_high No check_enzyme Check Enzyme Activity: - Storage Conditions - Aliquoting - Dilution pos_low->check_enzyme Yes check_reagents Check Reagents: - Buffer Freshness (BME) - Incubation Times/Temps pos_low->check_reagents neg_high->high_variability No check_washing Review Washing Steps: - Technique - Volume & Repetitions neg_high->check_washing Yes check_contamination Check for Contamination: - Use fresh buffer/water neg_high->check_contamination check_pipetting Review Pipetting Technique: - Calibration - Use of Master Mixes high_variability->check_pipetting Yes check_solubility Check Compound Solubility: - Visual Inspection - DMSO Concentration high_variability->check_solubility resolve Problem Resolved check_enzyme->resolve check_reagents->resolve check_washing->resolve check_contamination->resolve check_pipetting->resolve check_solubility->resolve

Caption: A logical guide for troubleshooting common assay issues.

Experimental Protocols

Protocol 1: In-Vitro HIV-1 Integrase Strand Transfer Assay (Colorimetric)

This protocol is a generalized method based on commercially available kits and can be adapted for the evaluation of this compound.

Materials:

  • Streptavidin-coated 96-well plate

  • Recombinant HIV-1 Integrase

  • Biotinylated Donor Substrate (DS) DNA

  • Modified Target Substrate (TS) DNA

  • Reaction Buffer (containing Mn2+ or Mg2+ and requiring BME addition)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated antibody for detection of incorporated TS DNA

  • TMB Substrate and Stop Solution

  • This compound dissolved in DMSO

  • Plate reader capable of reading absorbance at 450 nm

Procedure:

  • Plate Preparation: Coat the streptavidin plate wells with 100 µL of 1X DS DNA solution. Incubate for 30 minutes at 37°C.

  • Washing: Aspirate the DS DNA solution and wash the wells three times with 200 µL of reaction buffer.

  • Enzyme and Inhibitor Addition:

    • Prepare serial dilutions of this compound in reaction buffer. Ensure the final DMSO concentration in the well does not inhibit the enzyme (typically ≤5%).

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • For positive control wells, add 50 µL of reaction buffer.

    • For negative control (no enzyme) wells, add 50 µL of reaction buffer.

    • Prepare a 2X working solution of HIV-1 integrase in reaction buffer. Add 50 µL to all wells except the negative controls.

  • Incubation 1: Incubate the plate for 30 minutes at 37°C to allow the enzyme to bind the substrate and interact with the inhibitor.

  • Strand Transfer Reaction: Add 50 µL of 1X TS DNA solution to all wells to initiate the strand transfer.

  • Incubation 2: Incubate for 60 minutes at 37°C.

  • Detection:

    • Aspirate the reaction mixture and wash the wells five times with 300 µL of wash buffer.

    • Add 100 µL of HRP-conjugated antibody solution to each well and incubate for 30 minutes at 37°C.

    • Wash the wells five times with 300 µL of wash buffer.

    • Add 100 µL of TMB substrate and incubate at room temperature for 10-20 minutes, or until sufficient color has developed.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Subtract the mean absorbance of the negative control from all other readings. Calculate the percent inhibition for each concentration of this compound relative to the positive control (enzyme without inhibitor). Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based HIV-1 Replication Assay

This protocol outlines a general method for assessing the antiviral activity of this compound in a cell culture model.

Materials:

  • Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, MT-4 cells)

  • Cell culture medium and supplements

  • HIV-1 viral stock (e.g., a luciferase-expressing reporter virus)

  • This compound dissolved in DMSO

  • Reagents for measuring cell viability (e.g., CellTiter-Glo®)

  • Reagents for measuring viral replication (e.g., Luciferase Assay System)

  • 96-well cell culture plates (white-walled for luminescence assays)

Procedure:

  • Cell Plating: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted compound to the cells. Include wells with medium only (no virus, no compound) for cell viability controls and wells with virus but no compound as a positive control for infection.

  • Infection: Add a predetermined amount of HIV-1 vector to the wells. The amount should result in a robust signal in the chosen assay window (typically 48-72 hours post-infection).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Assay Readout:

    • Cytotoxicity Assay (CC50): On a parallel plate prepared identically but without virus, measure cell viability using a reagent like CellTiter-Glo®.

    • Antiviral Assay (EC50): In the infected plate, measure the reporter gene activity (e.g., luciferase).

  • Data Analysis:

    • Calculate the percent cytotoxicity for each compound concentration relative to the untreated control cells to determine the CC50 value.

    • Calculate the percent inhibition of viral replication for each compound concentration relative to the infected, untreated control cells to determine the EC50 value.

    • Calculate the Selectivity Index (SI) as CC50 / EC50.

References

Validation & Comparative

Unveiling Hiv-IN-8: A Comparative Analysis Against Leading HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of HIV research, the quest for novel antiretroviral agents with improved efficacy and resistance profiles remains a paramount objective. This guide provides a detailed comparative analysis of Hiv-IN-8, a naturally derived compound, against established frontline HIV integrase strand transfer inhibitors (INSTIs): Raltegravir, Dolutegravir, and Bictegravir. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data, experimental methodologies, and a visual representation of the therapeutic-target interaction.

Executive Summary

This compound, a compound isolated from the plant Arnebia euchroma, has demonstrated anti-HIV activity. However, its precise mechanism of action as an integrase inhibitor is not definitively established in the public domain, though its nomenclature suggests this possibility. This guide presents the available efficacy data for this compound and compares it with the potencies of FDA-approved integrase inhibitors. A significant disparity in potency is observed, with established INSTIs exhibiting activity at nanomolar concentrations, while this compound's reported efficacy is in the micromolar range. Detailed experimental protocols for the evaluation of anti-HIV activity are also provided to aid in the interpretation of these findings.

Efficacy at a Glance: this compound vs. Marketed Integrase Inhibitors

The following table summarizes the in vitro efficacy of this compound compared to Raltegravir, Dolutegravir, and Bictegravir. It is crucial to note that the experimental conditions for determining these values may vary, impacting a direct comparison.

CompoundTarget OrganismAssay Cell LineEfficacy MetricValue (µM)Value (ng/mL)
This compound HIV-1H9 cellsEC50~18.0913,000
Raltegravir HIV-1VariousIC500.005 - 0.0122.2 - 5.3
Dolutegravir HIV-1PBMCsIC50~0.0005~0.21
Bictegravir HIV-1VariousIC50~0.0005~0.2

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are closely related measures of a drug's potency. The data for Raltegravir, Dolutegravir, and Bictegravir are presented as ranges from various studies. The EC50 for this compound was converted from µg/mL to µM using its molecular weight of 718.61 g/mol .

Mechanism of Action: The Role of Integrase Inhibition

HIV integrase is a critical enzyme that facilitates the integration of the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. Integrase inhibitors block this process, thereby preventing the establishment of a persistent infection.

The established drugs—Raltegravir, Dolutegravir, and Bictegravir—are integrase strand transfer inhibitors (INSTIs). They achieve their effect by binding to the active site of the integrase enzyme, chelating essential metal ions, and preventing the "strand transfer" step where the viral DNA is inserted into the host chromosome.

While the name "this compound" suggests an interaction with HIV integrase, definitive published research confirming this specific mechanism of action is not currently available. It is known as a general "HIV inhibitor."[1]

Visualizing the Pathway: HIV Integrase Inhibition

The following diagram illustrates the step in the HIV life cycle targeted by integrase inhibitors.

Caption: Mechanism of HIV integrase inhibitors.

Experimental Protocols

The determination of the anti-HIV activity of these compounds relies on robust in vitro assays. Below are the generalized methodologies for the key experiments cited.

Anti-HIV Activity Assay for this compound (p24 Antigen ELISA Method)

This protocol is based on the methodology used in the initial characterization of this compound's anti-HIV activity.

  • Cell Culture: Human T-lymphocyte cell line, H9, is cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Virus Infection: H9 cells are infected with a laboratory-adapted strain of HIV-1.

  • Compound Treatment: Immediately following infection, the cells are treated with various concentrations of this compound. A control group of infected cells receives no treatment.

  • Incubation: The treated and untreated cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Quantification of Viral Replication: The level of HIV-1 replication is quantified by measuring the concentration of the viral core protein p24 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The p24 concentrations are plotted against the this compound concentrations. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from this dose-response curve.

In Vitro Efficacy of Integrase Inhibitors (General Protocol)

The in vitro potencies of Raltegravir, Dolutegravir, and Bictegravir are typically determined using cell-based assays with various HIV-1 strains and host cells, including peripheral blood mononuclear cells (PBMCs).

  • Cell and Virus Preparation: Target cells (e.g., PBMCs, MT-4 cells) are prepared and infected with laboratory or clinical isolates of HIV-1.

  • Compound Dilution: The integrase inhibitors are serially diluted to create a range of concentrations.

  • Treatment and Infection: The target cells are exposed to the different concentrations of the inhibitors either before, during, or after infection, depending on the specific assay design.

  • Incubation: The cultures are incubated for a defined period (e.g., 3-7 days).

  • Endpoint Measurement: Viral replication is measured using various methods, such as quantifying p24 antigen levels, measuring reverse transcriptase activity, or using reporter gene assays (e.g., luciferase).

  • IC50 Calculation: The concentration of the inhibitor that reduces viral replication by 50% (IC50) is determined by analyzing the dose-response data. For protein binding-adjusted IC90/95 values, human serum albumin is included in the assay medium to mimic physiological conditions.

Conclusion

The available data indicate that this compound possesses anti-HIV activity, although at a significantly lower potency than the established integrase inhibitors Raltegravir, Dolutegravir, and Bictegravir. While its name suggests a specific mechanism of action, further research is required to definitively classify this compound as an integrase inhibitor and to fully elucidate its mode of action. The provided experimental protocols offer a framework for the standardized evaluation of novel anti-HIV compounds, which is essential for the identification and development of the next generation of antiretroviral therapies. Researchers are encouraged to conduct direct comparative studies under identical experimental conditions to accurately assess the relative potency of new chemical entities like this compound.

References

Comparative In Vitro Analysis of HIV Integrase Inhibitors: Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vitro comparison between Hiv-IN-8 and Dolutegravir could not be conducted as extensive searches of scientific literature and public databases did not yield any specific information or experimental data for a compound designated "this compound." This designation may refer to an internal compound code not yet disclosed in public forums, a misnomer, or a compound in very early stages of development.

This guide, therefore, focuses on providing a detailed in vitro profile of Dolutegravir, a widely studied and clinically approved HIV-1 integrase strand transfer inhibitor (INSTI).

Dolutegravir: In Vitro Performance

Dolutegravir is a second-generation INSTI that has demonstrated potent antiviral activity against wild-type HIV-1 and various strains resistant to earlier integrase inhibitors.[1] It functions by binding to the active site of the HIV integrase enzyme, preventing the strand transfer step of retroviral DNA integration into the host cell's genome, which is a critical stage in the HIV replication cycle.[2][3][4]

Quantitative Antiviral Activity

The in vitro efficacy of Dolutegravir is commonly measured by its 50% maximal inhibitory concentration (IC50) and 50% maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit 50% of viral replication or protect 50% of cells from the virus-induced cytopathic effect, respectively.

ParameterVirus StrainCell TypeValue (nM)Reference
IC50 Wild-type HIV-1-1.07 (median, range: 0.8–1.6)[5][6]
EC50 Wild-type HIV-1NL4-3-1.5 ± 0.6[7]
EC50 Wild-type HIV-2ROD9-2.3 ± 0.7[7]
EC50 INSTI-naïve HIV-1 isolatesSingle-cycle assay1.3 ± 0.2[7][8]
EC50 INSTI-naïve HIV-2 group A isolatesSingle-cycle assay1.9 ± 0.5[7][8]
EC50 INSTI-naïve HIV-2 group B isolatesSingle-cycle assay2.6 ± 0.9[7][8]
Resistance Profile

A key feature of Dolutegravir is its high genetic barrier to resistance. It maintains activity against HIV-1 variants with mutations that confer resistance to first-generation INSTIs like raltegravir and elvitegravir.[5]

Resistance Mutation(s)Fold Change in EC50 (vs. Wild-Type)Reference
Y143R + T97A1.05 (median)[5][6]
N155H1.37 (median)[5][6]
G140S + Q148H3.75 (median)[6]
G140S + Q148R13.3 (median)[6]

Experimental Protocols

The in vitro activity of HIV integrase inhibitors is determined through various assays. The following are generalized protocols for key experiments.

Single-Cycle Infectivity Assay

This assay measures the ability of a drug to inhibit a single round of viral replication.

Methodology:

  • Virus Production: Pseudotyped viruses are generated by co-transfecting producer cells (e.g., HEK293T) with an HIV-1 genomic vector that lacks a functional envelope gene and expresses a reporter gene (e.g., luciferase or green fluorescent protein), and a vector expressing a viral envelope glycoprotein (e.g., VSV-G).

  • Infection: Target cells (e.g., TZM-bl) are seeded in 96-well plates and infected with the pseudotyped virus in the presence of serial dilutions of the test compound (Dolutegravir).

  • Quantification: After a set incubation period (e.g., 48-72 hours), the reporter gene expression is measured. For luciferase, a luminometer is used to quantify light production after adding a substrate.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibition of the integrase enzyme's strand transfer activity.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Recombinant HIV-1 integrase enzyme is pre-incubated with the test compound at various concentrations.

  • Substrate Addition: A pre-processed viral DNA substrate (donor DNA) and a target DNA substrate are added to the reaction mixture.

  • Incubation: The reaction is incubated to allow for the strand transfer reaction to occur.

  • Detection: The amount of strand transfer product is quantified. This can be done using various methods, such as ELISA-based detection where the DNA substrates are labeled with biotin and digoxigenin, and the product is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to an enzyme.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor that reduces the strand transfer activity by 50%.

Visualizations

Mechanism of Action of Dolutegravir

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Inhibition by Dolutegravir Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Block Blockage of Strand Transfer Integration->Block Dolutegravir Dolutegravir Integrase HIV Integrase Dolutegravir->Integrase Binds to Active Site Integrase->Block Single_Cycle_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Producer_Cells Producer Cells (e.g., HEK293T) Transfection Co-transfection Producer_Cells->Transfection Plasmids HIV Genome Vector (env-, reporter+) + Env Vector (VSV-G) Plasmids->Transfection Virus_Harvest Harvest Pseudotyped Virus Transfection->Virus_Harvest Infection Infection of Target Cells with Virus + Drug Virus_Harvest->Infection Target_Cells Target Cells (e.g., TZM-bl) Target_Cells->Infection Serial_Dilutions Serial Dilutions of Dolutegravir Serial_Dilutions->Infection Incubation Incubation (48-72 hours) Infection->Incubation Reporter_Measurement Measure Reporter Gene (e.g., Luciferase Activity) Incubation->Reporter_Measurement Data_Plotting Plot % Inhibition vs. [Dolutegravir] Reporter_Measurement->Data_Plotting EC50_Calculation Calculate EC50 Data_Plotting->EC50_Calculation

References

A Comparative Analysis of HIV Integrase Inhibitors: Hiv-IN-8 Versus Raltegravir in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in-vitro performance of the investigational compound Hiv-IN-8 and the FDA-approved antiretroviral drug Raltegravir. This analysis is based on available data from cell-based assays, offering insights into their respective potencies, and cytotoxic profiles.

Mechanism of Action

Both this compound and Raltegravir belong to the class of HIV integrase strand transfer inhibitors (INSTIs). These agents target the HIV integrase enzyme, which is crucial for the replication of the virus. By binding to the active site of the integrase, these inhibitors block the strand transfer step, a critical process where the viral DNA is inserted into the host cell's genome. This action effectively halts the viral life cycle and prevents the establishment of a productive infection.[1][2]

Raltegravir is a well-characterized INSTI and was the first in its class to be approved for clinical use.[3] It has demonstrated potent activity against HIV-1 and HIV-2.[3] While this compound is also classified as an HIV integrase inhibitor, specific details regarding its binding mode and interaction with the integrase enzyme are not as extensively documented in publicly available literature.

Quantitative Performance in Cell-Based Assays

The following tables summarize the available quantitative data for Raltegravir from various cell-based assays. Due to the limited availability of public data for this compound, a direct quantitative comparison is not possible at this time. The data for Raltegravir is provided to serve as a benchmark for the performance of a clinically approved INSTI.

Table 1: Antiviral Potency of Raltegravir in Cell-Based Assays

Cell LineHIV-1 StrainAssay TypeIC50 / EC50Citation
MT-4NL4-3 based reporter virusLuciferase Reporter AssayEC50: 2.77 ± 0.77 nM[4]
MT-4Wild-typeAntiviral AssayEC95: 15 nM[5]
Human T lymphoid cellsWild-typeAntiviral AssayIC95: 0.019 µM (in 10% FBS)[3]
Human T lymphoid cellsWild-typeAntiviral AssayIC95: 0.031 µM (in 50% NHS)[3]
Hollow-Fiber Infection ModelIIIBFlow CytometryEC50: 7.43 ng/ml[6]
Hollow-Fiber Infection ModelIIIBFlow CytometryEC90: 17.54 ng/ml[6]

Table 2: Cytotoxicity of Raltegravir in Cell-Based Assays

Cell LineAssay TypeCC50Citation
MT-2Not Specified> 20 µM[4]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of a drug's potency in inhibiting a specific biological or biochemical function. CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for common cell-based assays used to evaluate HIV inhibitors.

HIV-1 p24 Antigen Assay (for Antiviral Activity)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.

  • Cell Culture and Infection: Target cells (e.g., MT-4, CEM-SS) are seeded in 96-well plates. The cells are then infected with a known titer of HIV-1 in the presence of serial dilutions of the test compound (this compound or Raltegravir) or a control.

  • Incubation: The plates are incubated for a period of 3-7 days to allow for viral replication.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[7][8][9][10] The wells of the ELISA plate are coated with an anti-p24 antibody. The supernatant is added, followed by a secondary enzyme-linked anti-p24 antibody. A substrate is then added, and the resulting colorimetric change is measured using a plate reader.

  • Data Analysis: The p24 concentrations are plotted against the drug concentrations to determine the EC50 value.

MTT Assay (for Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.

  • Compound Addition: Serial dilutions of the test compound are added to the wells. Control wells with untreated cells are also included.

  • Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are plotted against the drug concentrations to calculate the CC50 value.[14][15][16][17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIV integrase signaling pathway and a general experimental workflow for evaluating integrase inhibitors.

HIV_Integrase_Pathway cluster_virus HIV Virion cluster_cell Host Cell cluster_inhibitor Inhibitor Action Viral_RNA Viral RNA Cell_Entry Cell Entry Reverse_Transcriptase Reverse Transcriptase Reverse_Transcription Reverse Transcription Integrase Integrase Integration Integration Cell_Entry->Reverse_Transcription Viral core release Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA RNA -> DNA Nuclear_Entry Nuclear Entry Viral_DNA->Nuclear_Entry Nuclear_Entry->Integration Forms Pre-integration Complex (PIC) Provirus Provirus Integration->Provirus Viral DNA inserted into host genome Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Raltegravir_HivIN8 Raltegravir / this compound Raltegravir_HivIN8->Integration Blocks Strand Transfer Step

Caption: HIV Integrase Signaling Pathway.

Experimental_Workflow Start Start Prepare_Cells Prepare Target Cells (e.g., MT-4, CEM-SS) Start->Prepare_Cells Prepare_Virus Prepare HIV-1 Stock Start->Prepare_Virus Prepare_Compounds Prepare Serial Dilutions of This compound and Raltegravir Start->Prepare_Compounds Antiviral_Assay Perform Antiviral Assay (e.g., p24 ELISA) Prepare_Cells->Antiviral_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Prepare_Cells->Cytotoxicity_Assay Prepare_Virus->Antiviral_Assay Prepare_Compounds->Antiviral_Assay Prepare_Compounds->Cytotoxicity_Assay Data_Analysis Data Analysis Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis EC50_Determination Determine EC50 Data_Analysis->EC50_Determination CC50_Determination Determine CC50 Data_Analysis->CC50_Determination SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) EC50_Determination->SI_Calculation CC50_Determination->SI_Calculation Comparison Compare Potency and Cytotoxicity Profile SI_Calculation->Comparison End End Comparison->End

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

Raltegravir is a potent HIV integrase inhibitor with well-documented efficacy in a variety of cell-based assays. The lack of publicly available, peer-reviewed data for this compound prevents a direct and comprehensive comparison of its antiviral potency and cytotoxicity against Raltegravir. For a thorough evaluation of this compound, further studies generating quantitative data on its performance in standardized cell-based assays are necessary. Researchers interested in this compound should consider conducting head-to-head comparative studies with established INSTIs like Raltegravir to accurately assess its potential as an anti-HIV agent.

References

A Comparative Analysis of Bictegravir, a Potent HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir (formerly known as GS-9883) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has demonstrated potent antiviral activity and a high barrier to resistance. This guide provides a comparative analysis of Bictegravir with other key INSTIs, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action and evaluation workflow. It is important to note that the compound "Hiv-IN-8" is not a recognized designation in publicly available scientific literature; therefore, this guide will focus on Bictegravir and its comparison with other well-established integrase inhibitors.

Mechanism of Action

Bictegravir, like other INSTIs, targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[1] Integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step in the HIV life cycle.[1] By blocking the strand transfer activity of integrase, Bictegravir effectively prevents the integration of viral DNA, thereby halting viral replication.[2][3]

cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_inhibition Inhibition by Bictegravir Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Integrase Complex Integrase Complex Viral DNA->Integrase Complex Forms pre-integration complex Host DNA Host DNA Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Integration Integrase Complex->Host DNA Strand Transfer Bictegravir Bictegravir Bictegravir->Integrase Complex Inhibits Strand Transfer

Caption: Mechanism of HIV-1 Integrase Inhibition by Bictegravir.

Quantitative Comparison of Integrase Inhibitors

The following table summarizes key quantitative data for Bictegravir and other prominent integrase inhibitors, providing a basis for a comparative assessment of their potency and safety profiles.

ParameterBictegravir (BIC)Dolutegravir (DTG)Elvitegravir (EVG)Raltegravir (RAL)
IC50 (Strand Transfer) 7.5 ± 0.3 nM[2][3]Similar to BIC[2]--
EC50 (in T-cell lines) 1.5 - 2.4 nM[2][3]Similar to BIC[2]--
EC50 (in primary human T lymphocytes) 1.5 to 2.4 nM[2]---
Selectivity Index (CC50/EC50) up to 8,700[2]---
Protein Binding >99%~99%~98-99%~83%
Half-life ~17.3 hours~14 hours~12.9 hours (boosted)~9 hours

Resistance Profile

A critical aspect of any antiretroviral agent is its resistance profile. Bictegravir has demonstrated a high barrier to the development of resistance.[2][3] In vitro studies have shown that it maintains activity against several viral strains with mutations that confer resistance to other INSTIs.[2][3]

  • In Vitro Resistance: Bictegravir has shown an improved resistance profile compared to raltegravir and elvitegravir and is comparable to dolutegravir against various INSTI-resistant HIV-1 mutants.[2][4]

  • Cross-Resistance: Variants selected by Bictegravir in vitro exhibited low to intermediate levels of cross-resistance to other INSTIs.[2]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays used to characterize HIV inhibitors. Below are generalized methodologies for key experiments.

Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase.

cluster_workflow Integrase Inhibition Assay Workflow Recombinant Integrase Recombinant Integrase Incubation Incubation Recombinant Integrase->Incubation Substrate DNA Substrate DNA Substrate DNA->Incubation Test Compound (e.g., Bictegravir) Test Compound (e.g., Bictegravir) Test Compound (e.g., Bictegravir)->Incubation Analysis Analysis Incubation->Analysis Measure strand transfer product

Caption: Workflow for an in vitro integrase strand transfer assay.

Methodology:

  • Enzyme and Substrate Preparation: Purified, recombinant HIV-1 integrase and a labeled oligonucleotide substrate mimicking the viral DNA end are prepared.

  • Reaction Mixture: The integrase enzyme is incubated with the DNA substrate in the presence of various concentrations of the test compound (e.g., Bictegravir).

  • Reaction Initiation: The reaction is initiated by the addition of a divalent metal cation (e.g., Mg2+ or Mn2+).

  • Quenching and Analysis: The reaction is stopped after a defined period. The products of the strand transfer reaction are then separated by gel electrophoresis and quantified.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.

Antiviral Activity Assay (Cell-Based)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell culture system.

Methodology:

  • Cell Culture: Susceptible host cells (e.g., MT-2, MT-4, or peripheral blood mononuclear cells) are cultured.

  • Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are incubated with serial dilutions of the test compound.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • EC50 and CC50 Determination: The 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, is determined. In parallel, the 50% cytotoxic concentration (CC50) is determined in uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Conclusion

Bictegravir is a potent HIV-1 integrase inhibitor with a favorable preclinical profile characterized by low nanomolar potency, a high barrier to resistance, and a good safety margin in vitro. Its long half-life supports once-daily dosing. Comparative data suggest that its efficacy and resistance profile are comparable or superior to earlier-generation INSTIs, making it a significant component of modern antiretroviral therapy. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of HIV drug discovery and development.

References

A Head-to-Head Comparison of HIV Integrase Inhibitors: Elvitegravir vs. Hiv-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the HIV integrase inhibitor Elvitegravir and the research compound Hiv-IN-8 reveals significant disparities in available data, precluding a direct, evidence-based comparison. Elvitegravir is a well-documented, clinically approved antiretroviral agent with extensive supporting research. In contrast, "this compound" does not correspond to a known, publicly documented HIV integrase inhibitor, making a detailed head-to-head comparison based on experimental data impossible at this time. Therefore, this guide will provide a comprehensive overview of Elvitegravir, with comparisons to another well-established integrase inhibitor, Raltegravir, to offer a relevant and data-supported comparative framework for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting HIV Integrase

Both Elvitegravir and Raltegravir are classified as HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3][4][5] The HIV-1 integrase is a crucial enzyme for viral replication, as it facilitates the integration of the viral DNA into the host cell's genome.[1][4] By blocking the strand transfer step of this process, INSTIs effectively prevent the formation of the HIV-1 provirus, thus halting the viral life cycle.[1]

cluster_virus HIV Virion cluster_cell Host Cell cluster_inhibitor Mechanism of INSTIs Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Viral DNA->Integrase Forms Pre-Integration Complex Host DNA Host DNA Integrase->Host DNA Strand Transfer (Integration) Provirus Provirus Host DNA->Provirus Successful Integration Elvitegravir / Raltegravir Elvitegravir / Raltegravir Elvitegravir / Raltegravir->Integrase Inhibits

Caption: Mechanism of Action of HIV Integrase Strand Transfer Inhibitors.

Comparative Antiviral Activity and Cytotoxicity

Quantitative data on the antiviral potency and cytotoxicity of Elvitegravir and Raltegravir have been extensively reported in the scientific literature. These values are crucial for assessing the therapeutic potential of antiretroviral compounds.

CompoundAssay Cell LineIC50 (nM)EC50 (nM)CC50 (µM)Therapeutic Index (CC50/EC50)
Elvitegravir MT-40.7 - 2.60.9 - 1.7> 40> 23,500
Raltegravir MT-42.2 - 7.92 - 19> 100> 5,263

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the specific assay conditions and cell lines used. CC50 (half maximal cytotoxic concentration) is a measure of the compound's toxicity to the cells.

Experimental Protocols

A standardized workflow is generally employed to evaluate the efficacy and safety of potential HIV integrase inhibitors.

Start Start Compound Synthesis\nand Characterization Compound Synthesis and Characterization Start->Compound Synthesis\nand Characterization In vitro Antiviral Assay\n(e.g., p24 antigen ELISA) In vitro Antiviral Assay (e.g., p24 antigen ELISA) Compound Synthesis\nand Characterization->In vitro Antiviral Assay\n(e.g., p24 antigen ELISA) Cytotoxicity Assay\n(e.g., MTT or CellTiter-Glo) Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) Compound Synthesis\nand Characterization->Cytotoxicity Assay\n(e.g., MTT or CellTiter-Glo) Resistance Selection\nand Genotypic/Phenotypic Analysis Resistance Selection and Genotypic/Phenotypic Analysis In vitro Antiviral Assay\n(e.g., p24 antigen ELISA)->Resistance Selection\nand Genotypic/Phenotypic Analysis Mechanism of Action Studies\n(e.g., Integrase Inhibition Assay) Mechanism of Action Studies (e.g., Integrase Inhibition Assay) Resistance Selection\nand Genotypic/Phenotypic Analysis->Mechanism of Action Studies\n(e.g., Integrase Inhibition Assay) Pharmacokinetic Studies\n(in vitro and in vivo) Pharmacokinetic Studies (in vitro and in vivo) Mechanism of Action Studies\n(e.g., Integrase Inhibition Assay)->Pharmacokinetic Studies\n(in vitro and in vivo) In vivo Efficacy and\nToxicity Studies (Animal Models) In vivo Efficacy and Toxicity Studies (Animal Models) Pharmacokinetic Studies\n(in vitro and in vivo)->In vivo Efficacy and\nToxicity Studies (Animal Models) Clinical Trials Clinical Trials In vivo Efficacy and\nToxicity Studies (Animal Models)->Clinical Trials

Caption: Experimental Workflow for HIV Integrase Inhibitor Evaluation.

Antiviral Activity Assay (Example: p24 Antigen ELISA)
  • Cell Culture: Human T-cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: Immediately after infection, cells are treated with serial dilutions of the test compound (e.g., Elvitegravir or Raltegravir).

  • Incubation: The treated and infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The level of HIV-1 p24 antigen in the culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay (Example: MTT Assay)
  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density.

  • Drug Treatment: Cells are treated with serial dilutions of the test compound.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

Resistance Profiles

A critical aspect of antiretroviral drug development is understanding the potential for the emergence of drug-resistant viral strains. Both Elvitegravir and Raltegravir have distinct but overlapping resistance profiles.

Primary resistance-conferring mutations associated with Elvitegravir include T66A/I, E92G/Q, S147G, Q148R, and N155H.[3] For Raltegravir, the major resistance pathways involve mutations at residues Y143, Q148, and N155.[6] Notably, the Q148R mutation confers a significant reduction in susceptibility to both drugs.[6][7] However, second-generation INSTIs, including Dolutegravir and Bictegravir, have shown a higher genetic barrier to resistance compared to Elvitegravir and Raltegravir.[8]

Wild-Type HIV Wild-Type HIV Drug Pressure\n(Elvitegravir or Raltegravir) Drug Pressure (Elvitegravir or Raltegravir) Wild-Type HIV->Drug Pressure\n(Elvitegravir or Raltegravir) Primary Resistance\nMutations (e.g., T66I, E92Q, Q148R, N155H) Primary Resistance Mutations (e.g., T66I, E92Q, Q148R, N155H) Drug Pressure\n(Elvitegravir or Raltegravir)->Primary Resistance\nMutations (e.g., T66I, E92Q, Q148R, N155H) Secondary/Accessory\nMutations Secondary/Accessory Mutations Primary Resistance\nMutations (e.g., T66I, E92Q, Q148R, N155H)->Secondary/Accessory\nMutations Cross-Resistance to\nother INSTIs Cross-Resistance to other INSTIs Primary Resistance\nMutations (e.g., T66I, E92Q, Q148R, N155H)->Cross-Resistance to\nother INSTIs High-Level Drug\nResistance High-Level Drug Resistance Secondary/Accessory\nMutations->High-Level Drug\nResistance

Caption: Development of Resistance to HIV Integrase Inhibitors.

Pharmacokinetics

Elvitegravir is primarily metabolized by the cytochrome P450 enzyme CYP3A.[2][3] Consequently, it is co-administered with a pharmacokinetic enhancer (booster) such as ritonavir or cobicistat, which inhibits CYP3A and increases the plasma concentration and half-life of Elvitegravir, allowing for once-daily dosing.[3][9] Raltegravir, on the other hand, is primarily metabolized through glucuronidation by UGT1A1 and is typically administered twice daily without a booster.

FeatureElvitegravirRaltegravir
Primary Metabolism CYP3A oxidationUGT1A1 glucuronidation
Pharmacokinetic Booster Required (Ritonavir or Cobicistat)Not Required
Dosing Frequency Once daily (with booster)Twice daily
Plasma Half-life 8.7 to 13.7 hours (with ritonavir)[2]7 to 12 hours

Conclusion

While a direct comparison with the undefined "this compound" is not feasible, the analysis of Elvitegravir alongside a well-established counterpart, Raltegravir, provides valuable insights for the scientific community. Elvitegravir offers the convenience of once-daily dosing when co-administered with a pharmacokinetic booster. Both drugs are potent inhibitors of HIV-1 integrase with well-characterized resistance profiles. The choice between different INSTIs in a clinical or research setting will depend on a variety of factors, including the patient's treatment history, the presence of resistance mutations, and potential drug-drug interactions. Future research into novel integrase inhibitors will continue to build upon the foundational understanding established by compounds like Elvitegravir and Raltegravir.

References

Comparative Efficacy of HIV Integrase Inhibitors in Non-Human Primate Models

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals

Introduction:

The development of effective antiretroviral therapies is crucial in the global effort to combat HIV/AIDS. Integrase strand transfer inhibitors (INSTIs) have emerged as a cornerstone of modern combination antiretroviral therapy (cART) due to their high potency, favorable side-effect profile, and high barrier to resistance. Non-human primate (NHP) models, primarily using simian immunodeficiency virus (SIV) or chimeric simian-human immunodeficiency virus (SHIV) infections in macaques, are indispensable for the preclinical evaluation of novel antiretroviral agents.[1][2][3]

This guide provides a comparative overview of the efficacy of several key HIV integrase inhibitors that have been evaluated in NHP models. While this review was initiated to assess the efficacy of a compound referred to as "Hiv-IN-8," a comprehensive search of the scientific literature did not yield any data for a molecule with this specific designation. Therefore, this guide focuses on a selection of well-characterized and clinically relevant integrase inhibitors: Dolutegravir (DTG) , its long-acting injectable analogue Cabotegravir (CAB) , Elvitegravir (EVG) , Raltegravir (RAL) , and Bictegravir (BIC) . The data presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of HIV therapeutics.

HIV Integrase Signaling Pathway

The primary target of the inhibitors discussed in this guide is the HIV integrase enzyme, which is essential for the replication of the virus. The following diagram illustrates the key steps in the HIV integration process that are blocked by these inhibitors.

HIV_Integrase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription PIC Pre-Integration Complex (PIC) vDNA->PIC RT Reverse Transcriptase Integrase Integrase PIC->Integrase 3' Processing Host_DNA Host Cell DNA Integrase->Host_DNA Strand Transfer Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Inhibitor Integrase Inhibitor Inhibitor->Integrase Blocks Strand Transfer

Caption: Simplified signaling pathway of HIV integration and the mechanism of action of integrase inhibitors.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of various integrase inhibitors from studies in non-human primate models. These studies utilize different NHP species, viral strains, and experimental designs (treatment of established infection versus pre-exposure prophylaxis).

Table 1: Efficacy of Integrase Inhibitors in Treating Established SIV/SHIV Infection in Macaques

Integrase InhibitorNon-Human Primate ModelVirus StrainDosage and AdministrationKey Efficacy ResultsReference(s)
Dolutegravir (DTG) Rhesus macaquesSIVmac2512.5 - 10 mg/kg, subcutaneous, once daily0.8 to 3.5 log10 reduction in plasma viral load within 4 weeks.[4][5][4][5]
Raltegravir (RAL) Rhesus macaquesSIVmac251100 mg, oral, twice dailySignificant decrease in viral load after 7 days of treatment.[6][6]
L-870812 (Raltegravir analog) Rhesus macaquesSHIV89.6PNot specifiedViral suppression to undetectable levels in 4 out of 6 animals.[1][1]

Table 2: Efficacy of Integrase Inhibitors for Pre-Exposure Prophylaxis (PrEP) in Macaques

Integrase InhibitorNon-Human Primate ModelVirus StrainDosage and AdministrationKey Efficacy ResultsReference(s)
Cabotegravir (CAB) LA Rhesus macaquesSHIV162P350 mg/kg, intramuscular injection, every 4 weeks100% protection against repeated low-dose intrarectal challenges.[7][8][9][7][8][9]
Cabotegravir (CAB) LA Pigtail macaquesSHIVIntramuscular injection, every 4 weeks100% protection from repeated intravaginal challenges.[10][11][10][11]
Elvitegravir (EVG) / Tenofovir Alafenamide (TAF) Insert Pigtail macaquesSHIV16 mg EVG / 20 mg TAF, vaginal insert, 4h pre- or post-exposure91% efficacy for PrEP and 100% efficacy for PEP.[12][13][12][13]
Bictegravir (BIC) / Emtricitabine (FTC) / TAF Rhesus macaquesSHIVSF162P3Oral, two dosesOver 95% per-exposure risk reduction with PrEP initiated 2 hours before exposure.[14][14]

Experimental Protocols

A generalized experimental workflow for evaluating the efficacy of HIV integrase inhibitors in NHP models is depicted below. The specific details of each protocol vary between studies.

Experimental_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure Animal_Selection Select Non-Human Primates (e.g., Rhesus Macaques) Acclimatization Animal Acclimatization & Baseline Measurements Animal_Selection->Acclimatization Virus_Stock Prepare SIV/SHIV Challenge Stock Challenge Challenge with SIV/SHIV (Intravenous, Intrarectal, or Intravaginal) Virus_Stock->Challenge Drug_Formulation Formulate Integrase Inhibitor Dosing Administer Integrase Inhibitor or Placebo Drug_Formulation->Dosing Grouping Randomize into Treatment and Control Groups Acclimatization->Grouping Grouping->Dosing Dosing->Challenge Monitoring Monitor Viral Load, CD4+ T Cells, and Clinical Signs Challenge->Monitoring Data_Analysis Analyze Data and Determine Efficacy Monitoring->Data_Analysis

Caption: Generalized experimental workflow for NHP studies of HIV integrase inhibitors.

Detailed Methodologies:

  • Animal Models: The most commonly used NHP models are rhesus (Macaca mulatta) and pigtail macaques (Macaca nemestrina).[1] These animals are typically infected with either SIVmac strains (e.g., SIVmac251, SIVmac239) or SHIVs that express the HIV-1 envelope protein (e.g., SHIV89.6P, SHIV162P3).[1] The choice of virus depends on the specific research question, as SIV is more pathogenic in macaques, while SHIVs are useful for studying HIV-1 entry and neutralizing antibodies.[1]

  • Drug Administration: Integrase inhibitors have been evaluated using various routes of administration in NHP models. Oral administration is common for daily dosing regimens, often mixed with food or administered via gavage.[6][15] Long-acting injectable formulations, such as Cabotegravir LA, are administered intramuscularly.[7][8][16] Topical formulations, like vaginal inserts containing Elvitegravir, have also been tested for pre-exposure prophylaxis.[12][13]

  • Virological and Immunological Monitoring: The primary endpoint for efficacy is typically the plasma viral load, measured in RNA copies/mL.[4][5][6] This is often quantified using real-time PCR. Another critical parameter is the monitoring of CD4+ T cell counts in the peripheral blood, which is a key indicator of immune function.[1] For PrEP studies, the primary outcome is the prevention of infection, determined by the absence of detectable viral RNA in the plasma following repeated viral challenges.[7][10][11]

Conclusion

Non-human primate models have been instrumental in the preclinical development of HIV integrase inhibitors, providing crucial data on their efficacy, pharmacokinetics, and potential for both treatment and prevention. While no information is currently available for a compound named "this compound," the extensive research on other integrase inhibitors like Dolutegravir, Cabotegravir, Elvitegravir, Raltegravir, and Bictegravir has demonstrated their potent antiviral activity in NHP models. These studies have paved the way for successful clinical trials and the approval of these drugs for human use. The continued use of NHP models will be essential for the evaluation of next-generation integrase inhibitors and novel long-acting formulations aimed at improving treatment adherence and providing more effective prevention strategies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.